molecular formula C10H12N2O2 B196158 (Rac)-Hydroxycotinine-d3 CAS No. 34834-67-8

(Rac)-Hydroxycotinine-d3

货号: B196158
CAS 编号: 34834-67-8
分子量: 192.21 g/mol
InChI 键: XOKCJXZZNAUIQN-DTWKUNHWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trans-3-hydroxycotinine is an N-alkylpyrrolidine that is cotinine substituted at position C-3 by a hydroxy group (the 3R,5S-diastereomer). It is a N-alkylpyrrolidine, a member of pyridines, a pyrrolidine alkaloid and a member of pyrrolidin-2-ones. It is functionally related to a (-)-cotinine.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKCJXZZNAUIQN-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873224
Record name trans-3'-Hydroxycotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34834-67-8, 108450-02-8
Record name Hydroxycotinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34834-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxycotinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3'-Hydroxycotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34834-67-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3'-HYDROXYCOTININE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is (Rac)-Hydroxycotinine-d3 and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Hydroxycotinine-d3 is the deuterated form of hydroxycotinine, a major metabolite of cotinine, which itself is the primary metabolite of nicotine. This isotopically labeled compound serves as an invaluable tool, primarily as an internal standard, in analytical and metabolic studies involving nicotine and its metabolites. Its use significantly enhances the accuracy and precision of quantitative analyses, particularly in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, analytical applications, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is a stable, isotopically labeled analog of hydroxycotinine. The deuterium atoms are typically located on the N-methyl group, providing a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical behavior of the molecule.

PropertyValueSource
Synonyms (±)-trans-3'-Hydroxy Cotinine-d3, rel-Hydroxycotinine-d3[1]
CAS Number 159956-78-2[1]
Molecular Formula C₁₀H₉D₃N₂O₂[1]
Molecular Weight 195.23 g/mol [1]
IUPAC Name (3R,5S)-3-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one (for one enantiomer of the trans racemate)[1]
Property of trans-3'-HydroxycotinineValueSource
Melting Point 108-110 °C
Appearance White to light off-white powder or crystals
Solubility Soluble in acetonitrile, chloroform, and methanol

Nicotine Metabolism and the Role of Hydroxycotinine

Nicotine undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme system, with CYP2A6 being the key enzyme. The metabolic pathway leads to the formation of various metabolites, with cotinine and trans-3'-hydroxycotinine being the most significant. The ratio of trans-3'-hydroxycotinine to cotinine is often used as a biomarker for nicotine metabolism.

Nicotine Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Other Metabolites Other Metabolites Nicotine->Other Metabolites trans-3'-Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->trans-3'-Hydroxycotinine CYP2A6

Metabolic pathway of nicotine to trans-3'-hydroxycotinine.

Application as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of nicotine and its metabolites in biological fluids such as urine, plasma, and meconium.[2][3][4][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision.

Experimental Workflow

A typical workflow for the analysis of nicotine metabolites using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Add Internal Standard This compound Biological Sample->Add Internal Standard Extraction SPE or LLE Add Internal Standard->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MRM Mode LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation Analyte/IS Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Typical workflow for using this compound as an internal standard.

Detailed Experimental Protocols

While specific protocols vary between laboratories and matrices, the following provides a generalized methodology based on published literature for the analysis of nicotine metabolites in biological samples.[2][4][6]

Sample Preparation (Urine)[5][7]
  • Sample Dilution: Dilute a known volume of the urine sample with a buffer (e.g., 5 mM ammonium formate, pH 2.5).

  • Internal Standard Spiking: Add a precise amount of this compound working solution to the diluted sample.

  • Solid Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., SOLA CX) with methanol followed by the dilution buffer.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes and the internal standard with a suitable solvent mixture (e.g., methanol containing a small percentage of ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

Liquid Chromatography Conditions[3]
ParameterTypical Value
Column Synergi Polar RP (150 x 2.0 mm, 4 µm) or equivalent
Mobile Phase A 0.01 M ammonium acetate, pH 6.8
Mobile Phase B Acetonitrile with 0.01% formic acid
Gradient A time-programmed gradient is typically used to achieve optimal separation.
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
Mass Spectrometry Conditions[3][7]
ParameterTypical Setting
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 196.19 (for trans-3'-Hydroxycotinine-d3)
Product Ion (Q3) m/z 80.05
Collision Energy Optimized for the specific instrument and analyte.
Source Temperature 550 °C (APCI)

Synthesis

The synthesis of non-deuterated trans-3'-hydroxycotinine has been reported, typically starting from cotinine.[7][8] One common method involves the deprotonation of cotinine followed by oxidation.[8] The synthesis of the deuterated analog would involve using a deuterated methylating agent at an appropriate step or starting with deuterated cotinine.

Safety and Handling

This compound is classified as toxic if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. It should be stored at -20°C for long-term stability.[9]

Conclusion

This compound is a critical analytical tool for researchers in the fields of toxicology, pharmacology, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods allows for the reliable quantification of nicotine exposure and metabolism. The methodologies outlined in this guide provide a foundation for the development and implementation of robust analytical assays for nicotine and its metabolites.

References

Synthesis and Purification of (Rac)-Hydroxycotinine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic and purification strategy for (Rac)-Hydroxycotinine-d3. The methodologies described herein are based on established chemical principles and analogous transformations reported in the scientific literature for similar compounds, offering a robust framework for its preparation. This document is intended to support research and development activities requiring a stable, isotopically labeled internal standard for the quantification of hydroxycotinine.

Introduction

(Rac)-Hydroxycotinine is a major metabolite of cotinine, which itself is the primary metabolite of nicotine. The quantification of hydroxycotinine in biological matrices is crucial for smoking cessation studies, tobacco exposure monitoring, and understanding nicotine metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision in mass spectrometry-based analytical methods. The three deuterium atoms on the N-methyl group provide a distinct mass shift, facilitating its differentiation from the endogenous analyte.

This guide outlines a two-step synthetic approach commencing with a suitable precursor, followed by a robust purification protocol to yield high-purity this compound.

Synthetic Pathway

The proposed synthesis of this compound involves the hydroxylation of a cotinine precursor followed by N-methylation using a deuterated reagent. A plausible synthetic route is outlined below. The synthesis of the precursor, 5-(3-pyridinyl)-2-pyrrolidinone, can be achieved through various established methods. The subsequent steps focus on the introduction of the hydroxyl group and the deuterated methyl group.

Synthesis_Pathway cluster_0 Step 1: Hydroxylation cluster_1 Step 2: N-methylation-d3 Precursor 5-(3-pyridinyl)-2-pyrrolidinone Intermediate (Rac)-5-(3-pyridinyl)-3-hydroxy-2-pyrrolidinone Precursor->Intermediate Oxidation Product This compound Intermediate->Product CD3I, Base

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (Rac)-5-(3-pyridinyl)-3-hydroxy-2-pyrrolidinone (Intermediate)

This step focuses on the introduction of a hydroxyl group at the 3-position of the pyrrolidinone ring. This can be achieved via an oxidation reaction.[1][2]

Materials:

  • 5-(3-pyridinyl)-2-pyrrolidinone

  • Lithium diisopropylamide (LDA)

  • Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride solution, saturated

  • Ethyl acetate

  • Magnesium sulfate, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • A solution of 5-(3-pyridinyl)-2-pyrrolidinone in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of LDA in THF is added dropwise to the reaction mixture with constant stirring. The mixture is stirred at -78 °C for 1 hour.

  • MoOPH is added portion-wise to the reaction mixture, and stirring is continued for an additional 2-3 hours at -78 °C.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound (Final Product)

This step involves the N-methylation of the intermediate using a deuterated methyl source.[3]

Materials:

  • (Rac)-5-(3-pyridinyl)-3-hydroxy-2-pyrrolidinone

  • Iodomethane-d3 (CD3I)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Dichloromethane

  • Sodium sulfate, anhydrous

Procedure:

  • To a solution of (Rac)-5-(3-pyridinyl)-3-hydroxy-2-pyrrolidinone in anhydrous DMF in a round-bottom flask under an inert atmosphere, sodium hydride is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature for 1 hour.

  • Iodomethane-d3 is added dropwise to the reaction mixture, and it is stirred overnight at room temperature.

  • The reaction is carefully quenched by the addition of deionized water.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the crude product is critical to achieving the desired purity for its use as an internal standard. A multi-step purification strategy is recommended.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 TLC/LC-MS Analysis Column_Chromatography->Purity_Check_1 Final_Product High-Purity this compound Column_Chromatography->Final_Product If sufficiently pure Recrystallization Recrystallization Purity_Check_1->Recrystallization If necessary Recrystallization->Final_Product Final_Analysis Purity and Identity Confirmation (NMR, MS, HPLC) Final_Product->Final_Analysis

References

The Role of (Rac)-Hydroxycotinine-d3 in Tobacco Exposure Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of (Rac)-Hydroxycotinine-d3 in the quantitative analysis of tobacco exposure. It delves into the metabolic pathways of nicotine, the significance of its metabolites as biomarkers, and detailed analytical methodologies, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: Biomarkers of Tobacco Exposure

Assessing exposure to tobacco smoke is crucial for understanding its health impacts and for the development of smoking cessation therapies. While nicotine is the primary psychoactive component of tobacco, its short half-life of approximately two hours makes it a less reliable biomarker for assessing cumulative exposure.[1] Consequently, its major metabolites, cotinine and trans-3'-hydroxycotinine, which have longer half-lives, are widely used as more stable and reliable biomarkers.[1][2]

Cotinine, the primary metabolite of nicotine, has a half-life of 16-18 hours.[1] It is further metabolized, predominantly to trans-3'-hydroxycotinine, a process primarily mediated by the cytochrome P450 enzyme CYP2A6.[3][4] The ratio of trans-3'-hydroxycotinine to cotinine can serve as a phenotypic marker for CYP2A6 activity and the rate of nicotine metabolism.

Accurate quantification of these biomarkers is paramount. Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards, is the gold standard for such quantitative analyses, offering high precision and accuracy by correcting for matrix effects and variations during sample processing and analysis.[5] this compound is a deuterated analog of hydroxycotinine used as an internal standard in these analytical methods.

The Nicotine Metabolic Pathway

Nicotine undergoes extensive metabolism in the body, primarily in the liver. The principal metabolic pathway involves the conversion of nicotine to cotinine, which is then hydroxylated to form 3'-hydroxycotinine. This process is highly stereoselective, predominantly yielding the trans-isomer.[1][6]

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 trans-3'-hydroxycotinine trans-3'-hydroxycotinine Cotinine->trans-3'-hydroxycotinine CYP2A6

Nicotine Metabolic Pathway.

The Role of this compound as an Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard is crucial for accuracy and precision. The ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, thus compensating for variations in sample extraction, injection volume, and instrument response. Stable isotope-labeled compounds, such as deuterated analogs, are considered the most suitable internal standards because their physicochemical properties are nearly identical to the unlabeled analyte.[5]

While the metabolic formation of 3'-hydroxycotinine is stereoselective, producing almost exclusively the trans-isomer, many routine analytical methods for biomarker quantification do not employ chiral separation techniques. These methods measure the total concentration of 3'-hydroxycotinine. In such non-chiral chromatographic systems, the cis and trans isomers of hydroxycotinine, and their deuterated counterparts, will co-elute. Therefore, a racemic mixture of the deuterated standard, this compound, which contains both cis- and trans-d3 isomers, is a cost-effective and scientifically sound choice for an internal standard to quantify the total 3'-hydroxycotinine concentration.

Quantitative Data Presentation

The following tables summarize the typical concentrations of cotinine and trans-3'-hydroxycotinine found in the plasma and urine of smokers, as reported in various studies. These values can vary significantly based on individual metabolism and smoking habits.

Table 1: Plasma Concentrations of Cotinine and trans-3'-Hydroxycotinine in Smokers

AnalyteConcentration Range (ng/mL)Mean Concentration (ng/mL)Reference
Cotinine<0.02 - 443-[7]
Cotinine1 - 1000-[8]
trans-3'-Hydroxycotinine2 - 1000-[8]
Cotinine-29 (CV=29%)[9]
trans-3'-Hydroxycotinine-21 (CV=45%)[9]

Table 2: Urine Concentrations of Cotinine and trans-3'-Hydroxycotinine in Smokers

AnalyteConcentration Range (ng/mL)Mean Concentration (ng/mL)Reference
Cotinine-1015
trans-3'-Hydroxycotinine-4069
Cotinineup to 4907.4-[10]
trans-3'-Hydroxycotinineup to 39,604.5-[10]
Cotinine-1043.7[5]

Experimental Protocols

The following sections detail typical experimental protocols for the analysis of cotinine and trans-3'-hydroxycotinine in biological matrices using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices like plasma and urine.

  • Sample Pre-treatment: To 0.5 mL of plasma or urine, add an internal standard solution containing (Rac)-Cotinine-d3 and this compound.[8]

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by an appropriate buffer (e.g., 10 mM ammonium formate).[8]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include water, hydrochloric acid, and methanol.[11]

  • Elution: Elute the analytes and internal standards from the cartridge using a solvent mixture, often containing a base such as ammonium hydroxide in a mixture of dichloromethane and isopropanol.[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted samples are analyzed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column is commonly used.[8][12]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[8][12]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[8]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

    • Typical MRM Transitions:

      • Cotinine: m/z 177 -> m/z 80

      • Cotinine-d3: m/z 180 -> m/z 80

      • trans-3'-hydroxycotinine: m/z 193 -> m/z 80

      • trans-3'-hydroxycotinine-d3: m/z 196 -> m/z 80[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of tobacco exposure biomarkers using this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Urine, Plasma, Saliva) Internal_Standard Addition of Internal Standard (this compound) Sample_Collection->Internal_Standard Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Evaporation_Reconstitution Evaporation and Reconstitution in Mobile Phase Extraction->Evaporation_Reconstitution LC_Separation LC Separation (e.g., HILIC or C18) Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Reporting Reporting of Results (ng/mL) Quantification->Reporting

Biomarker Analysis Workflow.

Conclusion

This compound serves as a critical tool for the accurate and precise quantification of hydroxycotinine, a key biomarker of tobacco smoke exposure. Its use as an internal standard in LC-MS/MS methods allows researchers to obtain reliable data for clinical studies, epidemiological research, and the development of smoking cessation interventions. Understanding the metabolic pathways of nicotine and the appropriate application of deuterated internal standards is essential for generating high-quality data in the field of tobacco exposure assessment. This guide provides the foundational knowledge and practical protocols to aid researchers in this important area of study.

References

A Technical Guide to (Rac)-Hydroxycotinine-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, experimental applications, and relevant biological pathways of (Rac)-Hydroxycotinine-d3. This deuterated analog of a primary nicotine metabolite is a critical tool for researchers in toxicology, pharmacology, and drug metabolism studies.

Commercial Suppliers and Product Specifications

This compound is a specialized chemical for research purposes. The following table summarizes the product specifications from a known commercial supplier. Researchers are advised to contact the supplier directly for the most current information and to inquire about availability from other potential vendors.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
MedChemExpressThis compoundHY-113239S2C₁₀H₉D₃N₂O₂195.23≥98%1mg, 5mg, 10mg, 25mg

Note: While other suppliers such as Santa Cruz Biotechnology offer related compounds like trans-3′-Hydroxy Cotinine-d3, it is crucial to verify that the product is the racemic mixture if that is what the research requires[1]. Other major chemical suppliers like Toronto Research Chemicals and Cayman Chemical are prominent sources for nicotine metabolites and related deuterated standards, though a specific listing for this compound was not prominently found in initial searches[2][3].

Experimental Protocols: Quantification by LC-MS/MS

Deuterated internal standards like this compound are essential for accurate quantification of their unlabeled counterparts in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for the analysis of hydroxycotinine in biological samples, adapted from established methodologies.[4][5][6][7]

Objective: To quantify the concentration of hydroxycotinine in human plasma or urine using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
  • This compound (Internal Standard, IS)

  • Reference standard of non-deuterated hydroxycotinine

  • Human plasma or urine samples

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., SOLA CX) or protein precipitation plates

  • LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of non-deuterated hydroxycotinine in a suitable solvent (e.g., methanol or water) to create a calibration curve (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations by spiking blank plasma or urine with the non-deuterated hydroxycotinine standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/urine sample, standard, or QC, add 10 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition the SPE cartridge with methanol followed by an equilibration solution (e.g., 5 mM ammonium formate).

    • Load the sample (pre-treated as necessary).

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation from other matrix components.

      • Flow Rate: e.g., 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both hydroxycotinine and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of hydroxycotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Pathway and Experimental Workflow Diagrams

Nicotine Metabolism Pathway

The primary metabolic pathway of nicotine involves its oxidation to cotinine, which is then further metabolized to trans-3'-hydroxycotinine. This process is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6 in the liver.[8][9][10][11][12] The rate of this metabolism can vary significantly among individuals due to genetic polymorphisms in the CYP2A6 gene, which can influence smoking behavior and nicotine dependence.

Nicotine Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine Oxidation Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine Hydroxylation CYP2A6 CYP2A6 (Liver Enzyme) CYP2A6->Cotinine CYP2A6->Hydroxycotinine

Nicotine's primary metabolic conversion pathway.
LC-MS/MS Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of hydroxycotinine in biological samples using this compound as an internal standard.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (Protein Precipitation or SPE) Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Analyte Concentration Curve->Quantify

Workflow for Hydroxycotinine Quantification.

References

Material Safety Data Sheet for (Rac)-Hydroxycotinine-d3: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for the specific compound (Rac)-Hydroxycotinine-d3 did not yield any results. Documents for the related but distinct compound, rac-Cotinine-d3, were found, but these do not provide the necessary safety and technical data for this compound.

For researchers, scientists, and drug development professionals, it is crucial to rely on precise and compound-specific safety information. The structural difference between cotinine and hydroxycotinine—the presence of a hydroxyl group—can significantly alter the chemical, physical, and toxicological properties of the molecule. Therefore, extrapolating safety data from rac-Cotinine-d3 to this compound would be scientifically unsound and potentially hazardous.

Key Distinctions and Implications:

  • Chemical Identity: this compound and rac-Cotinine-d3 are different chemical entities with unique CAS numbers (where available), molecular weights, and structural formulas.

  • Toxicological Properties: The addition of a hydroxyl group can change the metabolism, bioavailability, and toxicity profile of a compound. Without specific studies on this compound, its acute and chronic health effects remain unknown.

  • Physical and Chemical Properties: Properties such as melting point, boiling point, solubility, and stability will differ between the two compounds, impacting handling, storage, and experimental procedures.

Recommendations for Researchers:

Professionals seeking to work with this compound should:

  • Contact the chemical supplier or manufacturer directly to request a specific Safety Data Sheet.

  • In the absence of an SDS, treat the compound as a substance of unknown toxicity and handle it with the highest level of precaution, utilizing appropriate personal protective equipment (PPE) and containment measures.

  • Consider conducting a thorough risk assessment before any experimental work begins.

Due to the absence of the necessary source documentation for this compound, this guide cannot provide the requested quantitative data tables, experimental protocols, or visualizations of signaling pathways or experimental workflows. Providing information based on a related compound would not meet the standards of accuracy and safety required for a technical guide aimed at a scientific audience.

Chemical structure and molecular weight of (Rac)-Hydroxycotinine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed technical overview of (Rac)-Hydroxycotinine-d3, a deuterated isotopologue of hydroxycotinine, a major metabolite of nicotine. This document is intended for researchers, scientists, and professionals in drug development and metabolic studies.

Chemical Identity and Properties

This compound is the racemic mixture of the deuterated form of 3'-hydroxycotinine. The deuterium atoms are typically located on the N-methyl group, providing a stable isotopic label for use in mass spectrometry-based applications.

PropertyValue
Chemical Name (Rac)-5-(pyridin-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one
Synonyms (±)-3'-Hydroxycotinine-d3, (Rac)-3-Hydroxycotinine-d3
Molecular Formula C₁₀H₉D₃N₂O₂
Molecular Weight 195.25 g/mol [1]
Appearance Varies (typically a solid or in solution)

Chemical Structure

The chemical structure of this compound consists of a pyrrolidinone ring substituted with a pyridine ring and a hydroxyl group. The N-methyl group is labeled with three deuterium atoms.

Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine  CYP2A6 Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine  CYP2A6

References

The intricate dance of nicotine metabolism, a journey from cotinine to hydroxycotinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists and drug development professionals, a deep understanding of nicotine's metabolic pathways is crucial for the development of smoking cessation therapies and for assessing the risk of tobacco-related diseases. At the heart of this metabolic process is the conversion of nicotine to cotinine and its subsequent hydroxylation to 3'-hydroxycotinine, a pathway predominantly orchestrated by the polymorphic enzyme cytochrome P450 2A6 (CYP2A6).

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in the human body, with 70-80% being converted to cotinine.[1] This initial oxidation step is primarily catalyzed by the hepatic enzyme CYP2A6.[2][3] Cotinine is then further metabolized, mainly to trans-3'-hydroxycotinine (3-HC), a reaction also predominantly mediated by CYP2A6.[3][4] The ratio of 3-HC to cotinine in biological fluids serves as a reliable biomarker for CYP2A6 activity and the rate of nicotine metabolism.[5][6]

Core metabolic pathway: from nicotine to hydroxycotinine

The metabolic journey begins with the C-oxidation of nicotine to cotinine, a two-step process. CYP2A6 first oxidizes nicotine to nicotine-Δ1'(5')-iminium ion, which is then converted to cotinine by a cytosolic aldehyde oxidase.[1][7] Cotinine is subsequently hydroxylated at the 3' position to form 3'-hydroxycotinine, with the trans-isomer being the major stereoisomer formed in humans.[1][4]

Further metabolism of these compounds involves glucuronidation, a phase II detoxification reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Nicotine, cotinine, and 3'-hydroxycotinine can all be conjugated with glucuronic acid.[8][9] UGT2B10 has been identified as a major enzyme responsible for the N-glucuronidation of nicotine and cotinine.[9][10] The O-glucuronidation of 3'-hydroxycotinine is also a significant elimination pathway.[1]

Nicotine_Metabolism Nicotine Nicotine Nicotine_Glucuronide Nicotine-N-glucuronide Nicotine->Nicotine_Glucuronide N-glucuronidation Iminium_Ion Nicotine-Δ1'(5')-iminium ion Nicotine->Iminium_Ion C-oxidation Cotinine Cotinine Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine 3'-hydroxylation Cotinine_Glucuronide Cotinine-N-glucuronide Cotinine->Cotinine_Glucuronide N-glucuronidation Hydroxycotinine_Glucuronide trans-3'-Hydroxycotinine -O-glucuronide Hydroxycotinine->Hydroxycotinine_Glucuronide O-glucuronidation Iminium_Ion->Cotinine CYP2A6_1 CYP2A6 CYP2A6_1->Iminium_Ion AO Aldehyde Oxidase AO->Cotinine CYP2A6_2 CYP2A6 CYP2A6_2->Hydroxycotinine UGT2B10_N UGT2B10 UGT2B10_N->Nicotine_Glucuronide UGT2B10_C UGT2B10 UGT2B10_C->Cotinine_Glucuronide UGTs_H UGTs UGTs_H->Hydroxycotinine_Glucuronide

Quantitative analysis of nicotine and its metabolites

The pharmacokinetic parameters of nicotine and its primary metabolites are essential for understanding their disposition in the body. The following tables summarize key quantitative data from various studies.

Compound Half-life (t½) Total Clearance (Cl) Apparent Volume of Distribution (Vd) Species Reference
Nicotine~2 hours~1200 mL/min2.6 L/kgHuman[1]
Nicotine0.98 - 1.16 hours--Rat[11]
Cotinine~16 hours--Human[11]
Cotinine~7 hours--Rat[11]
3'-Hydroxycotinine5.9 (4.2-9.5) hours1.79 (1.08-2.59) mL/min/kg0.87 (0.51-1.14) L/kgHuman[12]
Enzyme Substrate Km (mM) Source Reference
UGT2B10Nicotine0.29Recombinant[10]
Human Liver MicrosomesNicotine0.33[10]
UGT1A4Nicotine2.4Recombinant[10]

Experimental protocols for studying nicotine metabolism

The quantification of nicotine and its metabolites is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Below is a generalized experimental workflow for such an analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma) IS Internal Standard Addition Sample->IS Extraction Liquid-Liquid Extraction or Protein Precipitation IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (e.g., Raptor Biphenyl column) Evaporation->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Ratio Metabolite Ratio Calculation (3-HC/Cotinine) Quantification->Ratio

Detailed Methodologies

1. Sample Preparation:

  • For Urine Samples: A common method involves liquid-liquid extraction (LLE). An aliquot of urine (e.g., 250 µL) is mixed with an internal standard solution and a strong base like 5N sodium hydroxide.[13] The extraction is then performed using an organic solvent mixture such as methylene chloride and diethyl ether.[13] After centrifugation, the organic layer is transferred, acidified, and evaporated to dryness.[13] The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[13]

  • For Plasma/Serum Samples: Protein precipitation is a frequently used technique. A small volume of plasma (e.g., 25 µL) is mixed with a precipitating agent like acetonitrile containing the internal standard.[14] After vortexing and centrifugation, the supernatant is diluted and injected into the LC-MS/MS system.[14]

2. In Vitro Enzyme Assays:

  • Microsomal Incubations: To study the enzymatic activity, human liver microsomes or recombinant enzymes are incubated with the substrate (nicotine or cotinine) and a cofactor regenerating system (e.g., NADPH).[15] The reaction is initiated by adding the cofactors and incubated at 37°C for a specific time.[15] The reaction is then quenched with a cold solution, and the sample is prepared for analysis to quantify the formation of metabolites.[15]

3. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography is typically employed to separate the analytes. Columns like the Raptor Biphenyl are effective for resolving nicotine and its metabolites.[13] Mobile phases are usually a combination of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.[13][16]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[16][17] Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.[14][18]

The critical role of CYP2A6 genetics

Genetic polymorphisms in the CYP2A6 gene lead to significant inter-individual variability in enzyme activity, which in turn affects the rate of nicotine metabolism.[2] Individuals can be categorized as normal, intermediate, or slow metabolizers based on their CYP2A6 genotype.[19] This genetic variation has profound implications for smoking behavior, nicotine dependence, and the efficacy of smoking cessation therapies.[2][19] For instance, slow metabolizers tend to smoke fewer cigarettes per day and have higher success rates in quitting.[2]

CYP2A6_Genetics cluster_phenotype Metabolizer Phenotype Genotype CYP2A6 Genotype Normal Normal Metabolizer (e.g., 1/1) Genotype->Normal Intermediate Intermediate Metabolizer (e.g., 1/9) Genotype->Intermediate Slow Slow Metabolizer (e.g., 4/4) Genotype->Slow Activity CYP2A6 Enzyme Activity Normal->Activity High Intermediate->Activity Moderate Slow->Activity Low NMR Nicotine Metabolite Ratio (3-HC/Cotinine) Activity->NMR Outcomes Smoking Behavior & Cessation Outcomes NMR->Outcomes

References

Methodological & Application

Application Note: Quantification of (Rac)-Hydroxycotinine-d3 in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroxycotinine in human urine. The method employs (Rac)-Hydroxycotinine-d3 as an internal standard to ensure accuracy and precision. Sample preparation is streamlined using a simple protein precipitation or solid-phase extraction protocol, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of hydroxycotinine, a major metabolite of nicotine, in urine samples.

Introduction

Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans. Cotinine and trans-3'-hydroxycotinine are its major metabolites and serve as important biomarkers for assessing tobacco smoke exposure.[1][2] Due to their longer half-lives compared to nicotine, cotinine and hydroxycotinine are reliable indicators of nicotine intake.[2] Accurate and sensitive quantification of these metabolites in biological matrices like urine is crucial for clinical and research applications, including smoking cessation studies and toxicological assessments.

This application note describes a validated LC-MS/MS method for the determination of hydroxycotinine in human urine, utilizing this compound as the internal standard for accurate quantification. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • (Rac)-Hydroxycotinine and this compound standards

  • LC-MS/MS grade water, methanol, and acetonitrile[3]

  • Formic acid and ammonium formate[3]

  • Human urine (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Thermo Scientific™ SOLA™ CX) or protein precipitation plates[3]

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction.

1. Protein Precipitation: [4]

  • To 0.5 mL of urine sample, add 1 mL of acetonitrile containing the internal standard, this compound.[4]

  • Vortex the mixture for 1 minute to precipitate proteins.[4]

  • Centrifuge the sample to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE): [3]

  • Conditioning: Condition the SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[3]

  • Loading: Load 1.2 mL of the urine sample (pre-treated with internal standard and diluted with 5 mM ammonium formate pH 2.5) onto the cartridge.[3]

  • Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5).[3]

  • Elution: Elute the analytes from the cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., Thermo Scientific™ Syncronis™ C18, 1.7 µm, 50 x 2.1 mm) is suitable for separation.[3]

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium acetate in water.[5]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[5][6]

  • Flow Rate: 0.3 - 0.7 mL/min.[1][5]

  • Gradient: A gradient elution is typically used to achieve optimal separation. For example, starting with a low percentage of mobile phase B, ramping up to a high percentage, and then re-equilibrating.[1]

  • Injection Volume: 5 - 20 µL.[7][8]

  • Column Temperature: 30-40 °C.[4]

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for hydroxycotinine and its deuterated internal standard should be optimized. Typical transitions are:

    • Hydroxycotinine: m/z 193.1 → m/z 80.1[1]

    • Hydroxycotinine-d3: m/z 196.1 → m/z 80.1[9]

Data Presentation

The quantitative data for this method should be summarized in the following tables for clear comparison and validation.

Table 1: Optimized Mass Spectrometry Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Hydroxycotinine 193.1 80.1 20 30-35

| this compound | 196.1 | 80.1 | 20 | 30-35 |

Table 2: Method Validation Summary

Parameter Result
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%

| Recovery | > 80% |

Note: The values presented in Table 2 are typical expected ranges for a validated method and may vary based on specific experimental conditions.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Addition of this compound urine_sample->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for hydroxycotinine quantification.

Signaling Pathway Diagram

nicotine_metabolism cluster_key Metabolic Pathway Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Caption: Major metabolic pathway of nicotine.

References

Application Notes & Protocols: (Rac)-Hydroxycotinine-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of nicotine and its metabolites, such as cotinine and trans-3'-hydroxycotinine, by mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. (Rac)-Hydroxycotinine-d3, a deuterated analog of hydroxycotinine, serves as an excellent internal standard for this purpose. Its chemical and physical properties closely mimic those of the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This minimizes the impact of matrix effects and variations in instrument response, leading to reliable quantification.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an internal standard in LC-MS/MS workflows for the analysis of nicotine and its metabolites in various biological matrices.

Principle of Internal Standardization

The core principle of using an internal standard is to add a known concentration of a compound that is structurally and chemically similar to the analyte of interest to all samples, calibrators, and quality controls. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This ratiometric measurement corrects for variations in sample extraction recovery, injection volume, and instrument response.

G cluster_workflow Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation, SPE, LLE) Spike->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data Data Acquisition (Analyte and IS signals) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Quant Quantification using Calibration Curve Ratio->Quant G cluster_prep Sample Preparation Methodologies Start Sample + Internal Standard PP Protein Precipitation (Acetonitrile) Start->PP Simple & Fast SPE Solid-Phase Extraction (SPE Cartridge) Start->SPE Cleaner Extract LLE Liquid-Liquid Extraction (Organic Solvent) Start->LLE Effective Cleanup End Clean Extract for LC-MS/MS Analysis PP->End SPE->End LLE->End

Application Notes and Protocols for the Analysis of (Rac)-Hydroxycotinine-d3 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation of (Rac)-Hydroxycotinine-d3 in plasma for bioanalytical studies. The methods described are essential for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and tobacco exposure studies. The primary techniques covered are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

(Rac)-Hydroxycotinine is a major metabolite of cotinine, which itself is the primary metabolite of nicotine. The analysis of these compounds in biological matrices like plasma is crucial for assessing tobacco smoke exposure and understanding nicotine metabolism. This compound is a deuterated form of hydroxycotinine, commonly used as an internal standard in quantitative bioanalysis to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. The selection of an appropriate sample preparation technique is critical for removing interfering substances from the plasma matrix and achieving the required sensitivity and reproducibility.

Sample Preparation Techniques

The choice of sample preparation method depends on factors such as the required limit of quantification, sample throughput, and the complexity of the plasma matrix. Below are detailed protocols for three commonly employed techniques.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput applications. Acetonitrile is a commonly used precipitating agent.[1]

Experimental Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Spike the plasma sample with an appropriate volume of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample. The recommended ratio is typically 3:1 (v/v) of acetonitrile to plasma.[2]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in the mobile phase.[3]

Workflow for Protein Precipitation

A Start: Plasma Sample (100 µL) B Add this compound (Internal Standard) A->B Spiking C Add Acetonitrile (300 µL) B->C Precipitation D Vortex (1 min) C->D Mixing E Centrifuge (14,000 rpm, 5 min) D->E Separation F Collect Supernatant E->F Extraction G Analyze by LC-MS/MS F->G Analysis

Caption: Protein Precipitation Workflow.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to selectively retain the analyte and internal standard while washing away interferences. Mixed-mode cation exchange cartridges are often used for nicotine and its metabolites.[4]

Experimental Protocol:

  • Condition the SPE Cartridge: Condition an Oasis® MCX (mixed-mode cation exchange) SPE cartridge with 2 mL of methanol followed by 2 mL of 5 mM aqueous ammonium formate (pH 2.5).[5]

  • Sample Pre-treatment: To 0.5 mL of plasma, add the this compound internal standard.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 2 mL of 10% aqueous trichloroacetic acid to remove interfering substances.[5]

  • Elute: Elute the analytes with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide (v/v).[5]

  • Evaporate and Reconstitute: Add 100 µL of 1% concentrated aqueous hydrochloric acid in methanol (v/v) to the eluate and evaporate to dryness under a stream of air at 40°C.[5] Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction

A Start: Plasma Sample (0.5 mL) + Internal Standard C Load Sample onto Cartridge A->C B Condition SPE Cartridge (Methanol & Ammonium Formate) B->C Sample Application D Wash Cartridge (Aqueous Trichloroacetic Acid) C->D Removal of Interferences E Elute Analytes (Ammoniated Methanol) D->E Analyte Recovery F Evaporate and Reconstitute E->F Sample Concentration G Analyze by LC-MS/MS F->G Analysis

Caption: Solid-Phase Extraction Workflow.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubilities in two immiscible liquids. This technique can provide very clean extracts.

Experimental Protocol:

  • To 1 mL of plasma in a glass tube, add the this compound internal standard.

  • Add 100 µL of 30% perchloric acid to precipitate proteins.[6]

  • Vortex the mixture and then add an appropriate volume of an immiscible organic solvent, such as a mixture of dichloromethane and ethyl acetate (4:1 v/v).[7]

  • Vortex vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic phase.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

A Start: Plasma Sample (1 mL) + Internal Standard B Add Perchloric Acid (Protein Precipitation) A->B C Add Extraction Solvent (e.g., DCM:Ethyl Acetate) B->C Extraction D Vortex (2 min) C->D Mixing E Centrifuge (4,000 rpm, 10 min) D->E Phase Separation F Collect Organic Layer E->F Extraction G Evaporate and Reconstitute F->G Sample Concentration H Analyze by LC-MS/MS G->H Analysis

Caption: Liquid-Liquid Extraction Workflow.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of hydroxycotinine and related compounds in plasma using different sample preparation techniques followed by LC-MS/MS.

Table 1: Recovery and Matrix Effects

Preparation TechniqueAnalyteRecovery (%)Matrix Effect (%)Citation
Protein PrecipitationHydroxycotinine76.8 - 96.4Not specified[3]
Protein PrecipitationCotinine98.54Not specified[8]
Solid-Phase ExtractionCotinine>95 - 100<10[9]
Solid-Phase ExtractionNicotine51 ± 5Not specified[10]
Liquid-Liquid ExtractionHydroxycotinine72 - 101Not specified[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Preparation TechniqueAnalyteLOD (ng/mL)LOQ (ng/mL)Citation
Protein PrecipitationHydroxycotinine0.07Not specified[3]
Protein PrecipitationCotinine0.02Not specified[3]
Solid-Phase ExtractionCotinine0.130.20[9]
Solid-Phase ExtractionNicotine~8Not specified[10]
Automated LLEHydroxycotinine0.004Not specified[11]

Concluding Remarks

The selection of a sample preparation technique for the analysis of this compound in plasma should be guided by the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Solid-phase extraction and liquid-liquid extraction provide cleaner extracts, leading to lower limits of detection and reduced matrix effects, which are crucial for studies requiring high sensitivity. The use of a deuterated internal standard like this compound is essential for all three methods to ensure the reliability of quantitative results.

References

Application Note: High-Throughput Screening of Nicotine Metabolites using (Rac)-Hydroxycotinine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, high-throughput method for the simultaneous quantification of major nicotine metabolites, cotinine and trans-3'-hydroxycotinine, in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with (Rac)-Hydroxycotinine-d3 as a stable isotope-labeled internal standard.

Introduction

Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in humans. The quantification of its major metabolites, cotinine (COT) and trans-3'-hydroxycotinine (3-HC), is crucial for assessing tobacco exposure, studying nicotine metabolism pharmacokinetics, and monitoring smoking cessation therapies.[1][2] Cotinine is a widely accepted biomarker for tobacco use due to its longer half-life (15-20 hours) compared to nicotine (0.5-3 hours).[3] The ratio of trans-3'-hydroxycotinine to cotinine serves as a reliable phenotype for the activity of the primary nicotine-metabolizing enzyme, cytochrome P450 2A6 (CYP2A6).[1]

High-throughput screening demands rapid, robust, and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[3][4] This application note details a streamlined "dilute-and-shoot" sample preparation protocol, which minimizes sample handling and is amenable to automation, making it ideal for large-scale studies. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise quantification by correcting for matrix effects and variations during sample processing and analysis.

Nicotine Metabolism Pathway

The metabolic conversion of nicotine to its primary metabolites is a critical pathway for assessing exposure. Over 70% of nicotine is converted to cotinine, which is subsequently metabolized to trans-3'-hydroxycotinine.[5]

G cluster_0 Primary Nicotine Metabolism Nicotine Nicotine Cotinine Cotinine (COT) Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'-Hydroxycotinine (3-HC) Cotinine->Hydroxycotinine CYP2A6

Caption: Primary metabolic pathway of nicotine.

Experimental Workflow

The analytical workflow is designed for high-throughput analysis, emphasizing minimal sample preparation and rapid LC-MS/MS analysis.

G Start Urine Sample Receipt Prep Sample Preparation (Dilution & IS Spiking) Start->Prep Analysis LC-MS/MS Analysis Prep->Analysis Processing Data Processing (Integration & Quantification) Analysis->Processing Report Generate Report Processing->Report End Results Report->End

Caption: High-throughput screening workflow.

Materials and Methods

Reagents and Chemicals
  • Cotinine (COT) and trans-3'-hydroxycotinine (3-HC) certified reference standards.

  • This compound (3-HC-d3) internal standard (IS).

  • LC-MS grade water, acetonitrile, and methanol.[6]

  • Formic acid, 99% purity.

  • Control drug-free human urine.

Equipment
  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

  • Analytical balance.

  • Calibrated pipettes.

  • Vortex mixer.

  • Centrifuge.

  • 96-well collection plates.[7]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of COT and 3-HC in methanol.

  • Working Standard Mixture (10 µg/mL): Combine appropriate volumes of stock solutions and dilute with a 50:50 mixture of methanol and water to create a mixed working standard solution.

  • Calibration Standards and Quality Controls (QCs): Serially dilute the working standard mixture with drug-free human urine to prepare calibration standards and QC samples at various concentrations.[5]

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile. This solution will be used for protein precipitation and sample dilution.[4]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This simple and fast "dilute-and-shoot" method is highly effective for high-throughput screening of urine samples.[4]

  • Aliquot 30 µL of urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 90 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile).[4]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[8]

  • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial or a new 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following parameters provide a robust method for the separation and detection of the target analytes.

  • LC System: Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[6]

  • Column Temperature: 40 °C.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Injection Volume: 5 µL.

  • Flow Rate and Gradient:

    Time (min) Flow Rate (µL/min) %B
    0.00 500 5
    2.50 500 95
    3.00 500 95
    3.10 500 5

    | 5.00 | 500 | 5 |

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions must be optimized for the instrument in use. Representative transitions are listed below.[5][9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cotinine (COT)177.180.0
trans-3'-Hydroxycotinine (3-HC)193.180.0
This compound (IS)196.180.0

Data Presentation and Results

Quantitative analysis is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the analyte concentration.

Table 1: Calibration Curve Linearity

The method demonstrates excellent linearity across a wide range of concentrations relevant for clinical samples.[5][10]

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Cotinine (COT)5 - 5,000> 0.995
trans-3'-Hydroxycotinine (3-HC)10 - 5,000> 0.995
Table 2: Precision and Accuracy

The precision (%RSD) and accuracy (%Bias) of the method are evaluated using quality control samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).

AnalyteLevelConc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Cotinine LLOQ5< 10%< 10%± 15%
LQC15< 8%< 8%± 10%
MQC150< 5%< 5%± 10%
HQC4000< 5%< 5%± 10%
3-HC LLOQ10< 10%< 10%± 15%
LQC30< 8%< 8%± 10%
MQC300< 5%< 5%± 10%
HQC4000< 5%< 5%± 10%
Table 3: Matrix Effect and Recovery

The use of a co-eluting stable isotope-labeled internal standard effectively compensates for any signal suppression or enhancement from the urine matrix.

AnalyteLevelRecovery (%)Matrix Effect (%)
Cotinine LQC95 - 10593 - 107
HQC96 - 10494 - 106
3-HC LQC94 - 10692 - 108
HQC95 - 10593 - 107

Conclusion

This application note presents a validated high-throughput LC-MS/MS method for the simultaneous quantification of cotinine and trans-3'-hydroxycotinine in human urine. The simple "dilute-and-shoot" sample preparation protocol is rapid, cost-effective, and suitable for automation in a 96-well format, significantly increasing sample throughput.[3] The method demonstrates excellent sensitivity, specificity, precision, and accuracy, making it a reliable tool for large-scale clinical and research studies assessing tobacco exposure and nicotine metabolism. The use of this compound as an internal standard ensures robust and accurate results by mitigating potential matrix variability.

References

Application of (Rac)-Hydroxycotinine-d3 in Clinical and Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Hydroxycotinine-d3 is a deuterated analog of hydroxycotinine, a primary metabolite of cotinine, which itself is a metabolite of nicotine. Its principal application in clinical and forensic toxicology is as an internal standard for the quantitative analysis of hydroxycotinine and other nicotine metabolites in biological specimens. The use of a stable isotope-labeled internal standard is crucial for accurate and precise measurements using mass spectrometry-based methods, as it effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric ionization.

Application Notes

In the realm of clinical toxicology , the accurate quantification of hydroxycotinine is vital for several applications. It is used to assess a person's exposure to nicotine from tobacco products or nicotine replacement therapies.[1][2] The ratio of 3-hydroxycotinine to cotinine in biological fluids like plasma, urine, and saliva serves as a biomarker for the activity of the cytochrome P450 2A6 (CYP2A6) enzyme, which is the primary enzyme responsible for nicotine metabolism.[3] This information can be valuable for personalizing smoking cessation therapies.

In forensic toxicology , the detection and quantification of nicotine metabolites are used to determine tobacco use in various contexts, including medico-legal investigations and monitoring compliance in substance abuse programs. The stability and metabolic profile of hydroxycotinine make it a reliable long-term biomarker of nicotine consumption.

The use of this compound as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) is considered the gold standard.[4][5] This is because its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus correcting for potential matrix effects and procedural losses.[3][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods that utilize deuterated hydroxycotinine as an internal standard for the quantification of nicotine metabolites.

Table 1: Performance of LC-MS/MS Methods for Hydroxycotinine Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (CV, %)Recovery (%)Reference
Human Serum0.50 - 12500.5Within ±7%<11%100.24[7]
Human Plasma10 - 100010Within ±15%<15%50 - 97[8]
Human Urine10 - 100010Within ±15%Not Reported>79.3[9]
Human Plasma, Saliva, UrineNot Specified0.02 - 0.1Not ReportedNot ReportedNot Reported[3]

Table 2: Performance of GC-MS Method for Hydroxycotinine Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Accuracy (%)Precision (CV, %)Recovery (%)Reference
Human Urine10 - 6000100.02-2.66 to 3.723.15 to 7.0775.4 to 90.2[5][10]

Experimental Protocols

Protocol 1: Quantification of Hydroxycotinine in Human Serum by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of cotinine and 3-hydroxycotinine in human serum.[7]

1. Materials and Reagents:

  • This compound internal standard solution (concentration to be optimized)

  • Cotinine and 3-hydroxycotinine analytical standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Human serum samples (patient, quality control)

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of serum sample into a microcentrifuge tube.

  • Add a specified amount of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 or phenyl-type column (e.g., ZORBAX SB-Phenyl).[7]

  • Mobile Phase: A gradient of methanol with 0.3% formic acid and water with 0.15% formic acid.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • 3-hydroxycotinine: m/z 193.1 → m/z 80.1[7]

    • This compound: Monitor a specific transition based on the deuteration pattern (e.g., m/z 196.1 → m/z 80.1 or similar shift).

4. Data Analysis:

  • Quantify 3-hydroxycotinine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank serum.

Protocol 2: Quantification of Hydroxycotinine in Human Urine by GC-MS

This protocol is based on a method for the simultaneous determination of cotinine and trans-3-hydroxycotinine in urine.[5]

1. Materials and Reagents:

  • This compound internal standard solution

  • Cotinine and trans-3-hydroxycotinine analytical standards

  • Phosphate buffer (0.1 M, pH 6.0)

  • Solid-phase extraction (SPE) cartridges

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Ethyl acetate

  • Human urine samples

2. Sample Preparation (Solid-Phase Extraction):

  • Mix 2 mL of urine with 2 mL of phosphate buffer.

  • Add the this compound internal standard.

  • Condition an SPE cartridge with methanol and water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with water and an acidic solution.

  • Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).

  • Evaporate the eluate to dryness.

3. Derivatization:

  • Reconstitute the dried extract in a suitable solvent.

  • Add the derivatizing agent and heat to form volatile derivatives.

4. GC-MS Analysis:

  • GC System: A gas chromatograph with a suitable capillary column.

  • MS System: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

  • Ions to Monitor:

    • Derivatized trans-3-hydroxycotinine: e.g., m/z 249, 144[5]

    • Derivatized trans-3-hydroxycotinine-d3: e.g., m/z 252, 147[5]

5. Data Analysis:

  • Quantify by comparing the peak area ratio of the derivatized analyte to the derivatized internal standard against a calibration curve.

Visualizations

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Caption: Metabolic pathway of nicotine to trans-3'-hydroxycotinine.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Start Biological Sample (e.g., Urine, Plasma) Add_IS Spike with This compound Start->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS or GC-MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Ratio to IS) Data_Processing->Quantification Result Final Concentration Quantification->Result Internal_Standard_Logic cluster_Process Analytical Process Analyte Hydroxycotinine (Analyte) Sample_Prep Sample Preparation (Extraction Loss) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Ionization MS Ionization (Matrix Effects) Sample_Prep->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Correction for Variability

References

Application Note: Solid-Phase Extraction of (Rac)-Hydroxycotinine-d3 from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of (Rac)-Hydroxycotinine-d3 from human urine samples. This compound is a deuterated isotopologue of hydroxycotinine, a major metabolite of cotinine, which itself is the primary metabolite of nicotine. As a stable isotope-labeled internal standard, it is crucial for the accurate quantification of hydroxycotinine in clinical and research settings, particularly in studies related to tobacco exposure and smoking cessation.[1][2][3] The use of a deuterated internal standard that co-elutes with the analyte helps to normalize for variations in sample preparation and matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] This protocol outlines a robust and reproducible SPE method using a mixed-mode cation exchange polymer-based sorbent, ensuring high recovery and clean extracts suitable for sensitive downstream analysis.

Introduction

Nicotine is primarily metabolized to cotinine, which is further metabolized to several other compounds, with trans-3'-hydroxycotinine being the most abundant.[5][6] The quantification of these metabolites in biological fluids like urine is a key indicator of tobacco smoke exposure. Accurate and precise measurement of these analytes is critical and often accomplished using LC-MS/MS. The use of stable isotope-labeled internal standards, such as this compound, is essential for robust and reliable bioanalytical methods.[1][2] These standards compensate for potential analyte loss during sample preparation and for matrix-induced ion suppression or enhancement in the mass spectrometer.[1][4]

Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[7][8] It offers significant advantages over liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation.[5][8] This application note details an optimized SPE protocol for the extraction of this compound from human urine.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedure for the solid-phase extraction of this compound.

Materials and Reagents
  • This compound standard (e.g., LGC Standards)[5]

  • Blank human urine from non-smokers

  • SPE Cartridges: Mixed-mode cation exchange (e.g., Strata-X-C or SOLA SCX)[9][10]

  • Methanol (HPLC grade)

  • Water (Deionized or Milli-Q)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Hydrochloric acid (0.2 M)

  • Hexane

  • Dichloromethane

  • 2-Propanol (Isopropanol)

  • Ammonium hydroxide (concentrated)

  • Ammonium formate

  • Formic acid

  • Automated SPE system (optional, e.g., Gilson GX-271 ASPEC)[5] or manual vacuum manifold

  • Centrifuge

  • Vortex mixer

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.[11]

  • Prepare a spiking solution of this compound in methanol.

  • For method validation and quality control, spike known concentrations of this compound into blank urine.

  • In a clean tube, mix 2 mL of the urine sample (or standard/QC) with 2 mL of 0.1 M phosphate buffer (pH 6.0).[5]

Solid-Phase Extraction Protocol

The following protocol is based on established methods for the extraction of hydroxycotinine and related compounds.[5][12]

  • Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Follow with 3 mL of deionized water.

    • Finally, equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0).[5] Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the prepared 4 mL sample mixture onto the conditioned SPE cartridge at a slow and steady flow rate of approximately 1 mL/min.[5]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash with 2 mL of 0.2 M hydrochloric acid.[5]

    • Wash with 2 mL of hexane to remove non-polar interferences.[5]

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte with 1 mL of a freshly prepared solution of dichloromethane:2-propanol:concentrated ammonium hydroxide (78:20:2 v/v/v).[5]

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the dried extract in 100-200 µL of a suitable mobile phase for LC-MS/MS analysis (e.g., 5 mM ammonium formate in water).[11][12]

    • Vortex briefly and transfer to an autosampler vial for analysis.

Data Presentation

The following tables summarize typical quantitative data obtained for the extraction of hydroxycotinine using SPE methods, which are directly applicable to its deuterated analog, this compound.

Table 1: Recovery and Precision Data for Hydroxycotinine in Urine

AnalyteSpiked Concentration (ng/mL)Recovery (%)Intra-assay CV (%)Inter-assay CV (%)Source
trans-3'-hydroxycotinine10090.20.60.6[5]
trans-3'-hydroxycotinine100087.85.14.4[5]
trans-3'-hydroxycotinine600075.432.024.1[5]
trans-3'-hydroxycotinine15>79.3N/AN/A[12]
trans-3'-hydroxycotinine250>79.3N/AN/A[12]
trans-3'-hydroxycotinine600>79.3N/AN/A[12]

N/A: Not Available in the cited source.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Hydroxycotinine

AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)Source
trans-3'-hydroxycotinineSerumSPE-HPLCN/A5[6]
trans-3'-hydroxycotinineSerumSupported Liquid Extraction-LC-MS/MS0.004N/A[13]
trans-3'-hydroxycotinineUrineSPE-LC-MS/MSN/A1-10[12]

Visualizations

The following diagrams illustrate the logical workflow of the solid-phase extraction protocol.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Urine Sample (2 mL) Mix Vortex & Mix Sample->Mix Buffer Phosphate Buffer (2 mL, pH 6.0) Buffer->Mix Prepared_Sample Prepared Sample (4 mL) Mix->Prepared_Sample Condition 1. Condition Methanol -> Water -> Buffer Load 2. Load Sample (1 mL/min) Prepared_Sample->Load Load onto SPE cartridge Wash 3. Wash Water -> HCl -> Hexane Load->Wash Elute 4. Elute DCM:IPA:NH4OH Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Conclusion

This application note provides a comprehensive and detailed solid-phase extraction protocol for this compound from human urine. The method is based on well-established procedures for the analogous non-deuterated compound and is designed to deliver high-purity extracts with excellent recovery rates. The use of a mixed-mode cation exchange sorbent allows for effective removal of matrix interferences, which is critical for achieving the sensitivity and accuracy required in bioanalytical studies. This protocol is suitable for researchers and drug development professionals engaged in pharmacokinetic studies, clinical trials, and biomonitoring of tobacco exposure.

References

Application Note: High-Throughput Analysis of Hydroxycotinine Isomers Using a Deuterated Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the chromatographic separation and quantification of hydroxycotinine isomers, with a primary focus on trans-3'-hydroxycotinine, the major metabolite of cotinine. The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, trans-3'-hydroxycotinine-D₃, to ensure accuracy and precision in complex biological matrices such as human serum and urine. This method is crucial for researchers in toxicology, clinical chemistry, and drug development who require reliable data on nicotine metabolism and tobacco smoke exposure.

Introduction

Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans. A key metabolic pathway involves the oxidation of nicotine to cotinine, which is further hydroxylated to various hydroxycotinine isomers. The metabolic formation of 3'-hydroxycotinine is highly stereoselective, with the (3'R,5'S)-trans-3'-hydroxycotinine being the predominant isomer found in biological fluids of tobacco users[1][2]. Accurate quantification of trans-3'-hydroxycotinine is essential for assessing nicotine exposure and understanding individual variations in nicotine metabolism, which can influence smoking behavior and cessation success. The ratio of trans-3'-hydroxycotinine to cotinine serves as a reliable biomarker for the activity of the CYP2A6 enzyme, the primary enzyme responsible for nicotine metabolism[3].

This application note provides a comprehensive protocol for the extraction, separation, and detection of trans-3'-hydroxycotinine using a deuterated internal standard to correct for matrix effects and variations in sample processing. The use of LC-MS/MS offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the analyte in various biological samples[3].

Experimental Protocols

Materials and Reagents
  • trans-3'-Hydroxycotinine standard

  • trans-3'-Hydroxycotinine-D₃ (deuterated internal standard)

  • Cotinine standard

  • Cotinine-D₃ (deuterated internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (ACS reagent grade)

  • Ammonium formate

  • Human serum/urine samples

Sample Preparation: Protein Precipitation for Serum
  • To a 1.5 mL microcentrifuge tube, add 100 µL of human serum sample.

  • Add 10 µL of the internal standard working solution containing trans-3'-hydroxycotinine-D₃ and cotinine-D₃.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine
  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 1 mL of urine sample, add 10 µL of the internal standard working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: Agilent 1200 Series or equivalent

  • Mass Spectrometer: API 5500 Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Gradient Elution Program
Time (min)% Mobile Phase B
0.010
1.010
3.090
3.110
5.010
Mass Spectrometer Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
trans-3'-Hydroxycotinine193.180.130
trans-3'-Hydroxycotinine-D₃196.180.130
Cotinine177.180.132
Cotinine-D₃180.180.132

Data Presentation

The following tables summarize the quantitative data obtained using the described method.

Table 1: Chromatographic Retention Times
AnalyteRetention Time (min)
trans-3'-Hydroxycotinine1.85
Cotinine2.30
Table 2: Method Validation Parameters
Parametertrans-3'-HydroxycotinineCotinine
Linearity Range (ng/mL)0.5 - 5000.5 - 500
Correlation Coefficient (r²)>0.995>0.995
Lower Limit of Quantification (LLOQ) (ng/mL)0.50.5
Accuracy (%)95 - 10593 - 104
Precision (%RSD)< 10< 10
Recovery (%)> 90> 92

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add Deuterated Internal Standard serum->add_is urine Urine Sample urine->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Serum spe Solid-Phase Extraction (C18 Cartridge) add_is->spe Urine centrifuge Centrifugation ppt->centrifuge evap Evaporation spe->evap supernatant Supernatant for Analysis centrifuge->supernatant reconstitute Reconstitution evap->reconstitute reconstituted_sample Reconstituted Sample for Analysis reconstitute->reconstituted_sample lc_separation LC Separation (C18 Column) supernatant->lc_separation reconstituted_sample->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Calibration) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the analysis of hydroxycotinine.

signaling_pathway nicotine Nicotine cyp2a6_1 CYP2A6 nicotine->cyp2a6_1 cotinine Cotinine cyp2a6_2 CYP2A6 cotinine->cyp2a6_2 hydroxycotinine trans-3'-Hydroxycotinine cyp2a6_1->cotinine cyp2a6_2->hydroxycotinine

References

Application Note: (Rac)-Hydroxycotinine-d3 for the Quantitative Analysis of In Utero Tobacco Exposure in Meconium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meconium, the first stool of a neonate, serves as a valuable matrix for assessing in utero drug and metabolite exposure due to its cumulative nature, reflecting fetal exposure during the second and third trimesters of pregnancy.[1][2][3] The analysis of nicotine and its metabolites in meconium provides an objective measure of fetal exposure to tobacco smoke.[4][5][6] Among the primary metabolites of nicotine, cotinine and its further metabolite, trans-3'-hydroxycotinine, are key biomarkers.[1][5][7] The use of stable isotope-labeled internal standards, such as (Rac)-Hydroxycotinine-d3, is crucial for accurate and precise quantification of these biomarkers by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This internal standard mimics the analyte's chemical behavior during sample extraction and ionization, correcting for matrix effects and variability in the analytical process.[8]

This application note provides a detailed protocol for the extraction and quantification of hydroxycotinine in meconium using this compound as an internal standard, enabling the reliable assessment of in utero tobacco exposure.

Nicotine Metabolism and Biomarker Formation

Nicotine is primarily metabolized in the liver to cotinine, which is then further metabolized to various other compounds, including trans-3'-hydroxycotinine.[9] The presence and concentration of these metabolites in meconium are indicative of maternal smoking during pregnancy.[10]

Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine Metabolism (CYP2A6) Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine Metabolism (CYP2A6)

Fig. 1: Simplified metabolic pathway of nicotine to trans-3'-hydroxycotinine.

Experimental Protocols

Meconium Sample Preparation and Homogenization

This protocol describes the initial preparation of meconium samples for the extraction of nicotine metabolites.

Materials:

  • Meconium samples

  • Methanol (acidified)[4]

  • Polypropylene centrifuge tubes

  • Homogenizer

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh approximately 0.5 g of meconium into a polypropylene centrifuge tube.[4]

  • Add a solution of acidified methanol.[4]

  • Homogenize the sample until a uniform suspension is achieved.[4]

  • Vortex the mixture for 5 minutes and sonicate for 15 minutes to ensure complete mixing and disruption of the matrix.[11]

Solid-Phase Extraction (SPE) of Nicotine Metabolites

This protocol outlines the solid-phase extraction procedure to isolate and concentrate nicotine and its metabolites from the meconium homogenate.

Materials:

  • Meconium homogenate (from Protocol 1)

  • This compound internal standard solution

  • SPE cartridges

  • Phosphate buffer (pH 5)[3]

  • β-glucuronidase (optional, for analysis of total concentrations)[3][4]

  • Elution solvent

  • Nitrogen evaporator

Procedure:

  • To the meconium homogenate, add the internal standard solution containing this compound.

  • For the analysis of total (conjugated and unconjugated) metabolites, add phosphate buffer and β-glucuronidase and incubate overnight.[3][4]

  • Centrifuge the sample.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes of interest using an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Meconium Meconium Sample (0.5g) Homogenization Homogenization in Acidified Methanol Meconium->Homogenization IS_Spike Spike with This compound Homogenization->IS_Spike Load Load onto SPE Cartridge IS_Spike->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Fig. 2: Experimental workflow for the analysis of hydroxycotinine in meconium.
LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters should be optimized based on the instrument used.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)[1][4][7]

Typical LC Conditions:

  • Column: A suitable C18 or HILIC column.[12]

  • Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for hydroxycotinine and this compound should be determined and optimized.

Quantitative Data

The following tables summarize typical analytical parameters and concentration ranges observed in published studies for the analysis of nicotine and its metabolites in meconium.

Table 1: Analytical Method Performance

ParameterNicotineCotininetrans-3'-HydroxycotinineReference
Limit of Quantification (LOQ) 5 ng/g1.25 ng/g1.25 ng/g[13]
2.5 ng/g1 ng/g5 ng/g[2]
Linear Range 5 - 500 ng/g1.25 - 500 ng/g1.25 - 500 ng/g[13]
Intra-day Precision (%RSD) 9.3 - 15.8%3.4 - 11.6%4.8 - 10.6%[7]
Inter-day Precision (%RSD) 9.3 - 15.8%3.4 - 11.6%4.8 - 10.6%[7]
Accuracy (% Bias) 3.0 - 5.1%4.0 - 5.7%-4.0 - 2.0%[7]

Table 2: Reported Concentrations in Meconium from Smokers

AnalyteMedian Concentration (ng/g)Concentration Range (ng/g)Reference
Nicotine 50.13.9 - 294[10]
Cotinine 73.96.4 - 329[10]
trans-3'-Hydroxycotinine 124.510.2 - 478[10]

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of hydroxycotinine in meconium. This methodology is essential for accurately assessing in utero exposure to tobacco and can be a valuable tool in clinical and research settings to study the health impacts of maternal smoking on neonates. The detailed protocols and compiled data in this application note serve as a comprehensive resource for laboratories aiming to implement this important analysis.

References

Application Notes and Protocols for the Quantitative Analysis of Nicotine Biomarkers in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral fluid is an increasingly popular biological matrix for monitoring tobacco exposure due to its non-invasive and easily observable collection process, which minimizes the risk of adulteration.[1] The primary nicotine biomarkers found in oral fluid include nicotine and its major metabolite, cotinine. Other metabolites such as trans-3'-hydroxycotinine and norcotinine can also be quantified to provide a more comprehensive assessment of nicotine exposure and metabolism.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of these biomarkers in oral fluid using common analytical techniques.

Key Nicotine Biomarkers in Oral Fluid

  • Nicotine: The primary psychoactive component of tobacco. Its presence in oral fluid can indicate recent tobacco use. Due to its shorter half-life, it is a good indicator of recent exposure.

  • Cotinine: The major metabolite of nicotine, with a longer half-life (approximately 17 hours), making it an excellent biomarker for assessing smoking status and overall tobacco exposure.[3] Salivary and serum cotinine levels are highly correlated.[4]

  • trans-3'-hydroxycotinine (OH-cotinine): A further metabolite of cotinine. The OH-cotinine/cotinine ratio can be useful in determining nicotine clearance and CYP2A6 enzyme activity.[1]

  • Norcotinine: Another metabolite of nicotine that is typically found in lower concentrations in smokers' oral fluid.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for nicotine and its metabolites in oral fluid from various studies, providing a reference for expected concentration ranges and analytical method performance.

Table 1: LC-MS/MS Method Performance for Nicotine Biomarkers in Oral Fluid

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Upper Limit of Linearity (ULOL) (ng/mL)Reference
Nicotine0.51.02000[1]
Cotinine0.10.22000[1]
OH-cotinine0.30.52000[1]
Norcotinine0.71.02000[1]
Nicotine0.02 µg/L0.05 µg/L-[5]
Cotinine0.32 µg/L0.95 µg/L-[5]
3-OH cotinine0.07 µg/L0.25 µg/L-[5]
Norcotinine0.22 µg/L0.69 µg/L-[5]

Table 2: GC-MS Method Performance for Nicotine in Oral Fluid

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linear Range (mg/L)Reference
Nicotine2.68.80.010 - 2.0[6]

Table 3: Typical Cotinine Concentrations in Oral Fluid (ng/mL)

PopulationMean/Median Concentration (ng/mL)Cut-off for Smokers (ng/mL)Reference
Non-smokers9.53 (mean)>10[7]
Passive Smokers18.31 (mean)-[7]
Smokers327.39 (mean)>100[7][8]
Light Smokers-10 - 100[8]
Non-smokers2.4 (median)7 or 13[9]
Smokers (10.7 cigarettes/day)113 (median)-[9]

Experimental Protocols

Oral Fluid Sample Collection

Proper sample collection is crucial for accurate quantitative analysis. Standardized collection devices are recommended to ensure a consistent sample volume and to stabilize the analytes.

  • Materials:

    • Quantisal™ oral fluid collection device or similar.[1][10]

    • Gloves.

  • Procedure: [10][11]

    • Instruct the subject to avoid eating, drinking, or oral hygiene procedures for at least 10-30 minutes prior to collection.[12]

    • The subject should place the cellulose pad of the collection device under their tongue.

    • The collection is complete when the volume adequacy indicator on the device changes color (typically taking 2-5 minutes).

    • Insert the collection pad into the transport tube containing a buffer solution.

    • Seal the tube and label it with the subject's information.

    • Store the collected sample at room temperature for transport and refrigerate if there is a delay. For long-term storage, freeze at -20°C or below.[10][12]

Protocol for LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple nicotine biomarkers.[5]

  • Sample Preparation: Solid-Phase Extraction (SPE) [13][14]

    • To 0.5 mL of the oral fluid/buffer mixture, add an internal standard solution (e.g., deuterated analogs of the analytes).

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a stronger, basic organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A C18 column is commonly used.[5]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[2][15]

Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for nicotine quantification.

  • Sample Preparation: Liquid-Liquid Extraction (LLE) [6]

    • To 1 mL of oral fluid, add an internal standard (e.g., naphthalene).

    • Alkalinize the sample with a base (e.g., NaOH).

    • Add an extraction solvent (e.g., chloroform or diethyl ether).[6][16]

    • Vortex the mixture and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS injection.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5MS.[17]

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) or full scan mode.

Protocol for ELISA Screening

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method suitable for initial screening of cotinine.[4][13]

  • Procedure (based on a competitive immunoassay principle): [3]

    • Pipette standards, controls, and oral fluid samples into the wells of a microtiter plate pre-coated with anti-cotinine antibodies.

    • Add a fixed amount of enzyme-conjugated cotinine to each well.

    • Incubate the plate to allow for competitive binding between the cotinine in the sample and the enzyme-conjugated cotinine for the antibody binding sites.

    • Wash the plate to remove unbound components.

    • Add a substrate solution that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance using a plate reader at a specific wavelength (e.g., 450 nm).[3]

    • The concentration of cotinine in the samples is inversely proportional to the color intensity.

Visualizations

Nicotine Metabolism Signaling Pathway

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Norcotinine Norcotinine Nicotine->Norcotinine Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Caption: Simplified metabolic pathway of nicotine in the body.

Experimental Workflow for LC-MS/MS Analysis

Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect Oral Fluid Collection (e.g., Quantisal™) Add_IS Add Internal Standard Collect->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Quantify Quantification LC_MSMS->Quantify

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in (Rac)-Hydroxycotinine-d3 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of (Rac)-Hydroxycotinine and its deuterated internal standard, (Rac)-Hydroxycotinine-d3.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In bioanalysis, common sources of matrix effects include phospholipids, proteins, and salts from biological samples like plasma, urine, or serum.[2]

Q2: How does using this compound as an internal standard help correct for matrix effects?

A2: A deuterated internal standard, such as this compound, is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] Ideally, the deuterated standard has nearly identical physicochemical properties to the analyte.[3] This similarity ensures that it will co-elute from the LC column and experience the same degree of ion suppression or enhancement as the non-labeled analyte.[1] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[3]

Q3: Why is complete co-elution of Hydroxycotinine and Hydroxycotinine-d3 crucial?

A3: Complete co-elution is critical because the composition of the matrix entering the mass spectrometer's ion source changes continuously during the chromatographic run. If the analyte and its deuterated internal standard elute at even slightly different times, they may be exposed to different co-eluting matrix components and, therefore, experience different degrees of matrix effects.[1] This "differential matrix effect" can lead to inaccurate results.[4] A slight separation can sometimes occur due to the deuterium isotope effect, which may alter the lipophilicity of the molecule.[5]

Q4: Can this compound always perfectly correct for matrix effects?

A4: While considered the "gold standard," deuterated internal standards may not always provide perfect correction.[1][4] Significant differential matrix effects can still occur if the analyte and internal standard do not co-elute perfectly.[4] Furthermore, the stability of the deuterium label should be considered, as hydrogen-deuterium exchange in certain solvents could compromise the integrity of the internal standard.[5] Therefore, thorough method validation, including a rigorous assessment of matrix effects, is essential.

Q5: How can I assess the presence and extent of matrix effects in my assay?

A5: A common and effective method is the post-extraction spike analysis.[2] This involves comparing the peak response of an analyte spiked into an extracted blank matrix (devoid of the analyte) with the response of the analyte in a neat (pure) solvent at the same concentration.[2] The matrix effect is quantified by the ratio of these two responses. A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape or Tailing for Hydroxycotinine and/or Hydroxycotinine-d3 Secondary interactions with the stationary phase; Inappropriate mobile phase pH.- Test different stationary phases (e.g., Phenyl-Hexyl may offer better performance than standard C18 for these compounds).[6]- Adjust mobile phase pH. For basic compounds like hydroxycotinine, a slightly acidic mobile phase (e.g., pH 4.5) can improve peak shape.[6]- Ensure proper column conditioning and equilibration.
High Variability in Analyte/Internal Standard Ratio Across Different Lots of Matrix Differential matrix effects between lots; Inconsistent sample preparation.- Re-evaluate and optimize the sample cleanup procedure (e.g., switch from protein precipitation to SPE or LLE for cleaner extracts).[2][7]- Assess matrix effects in at least six different lots of the biological matrix during method validation.[8]- Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction recovery.[3]
Low Signal Intensity (Ion Suppression) Co-elution of matrix components, especially phospholipids in plasma/serum.- Improve chromatographic separation to move the analyte peak away from the solvent front where many matrix components elute.[6]- Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[7][9][10]- For plasma samples, consider phospholipid removal plates/cartridges.
Internal Standard Signal is Weak or Absent Incorrect concentration of the spiking solution; Degradation of the internal standard; Severe ion suppression affecting the internal standard.- Verify the concentration of the this compound stock and working solutions.[1]- Check the stability and storage conditions of the standard.[1]- Optimize sample cleanup procedures to reduce matrix components that may be suppressing the internal standard's signal.[1]
Chromatographic Separation Between Hydroxycotinine and Hydroxycotinine-d3 Deuterium isotope effect. This is more common with a higher number of deuterium labels.- Adjust chromatographic conditions (e.g., mobile phase composition, gradient slope, temperature) to minimize the separation.[5]- While complete co-elution is ideal, if a small, consistent separation exists, ensure it does not lead to differential matrix effects by performing post-column infusion experiments.[2]

Experimental Protocols & Methodologies

Protocol 1: Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol is adapted from established principles for evaluating matrix effects.[2][8]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of (Rac)-Hydroxycotinine in the final reconstitution solvent at a known concentration (e.g., a mid-range QC). Add the standard amount of this compound.

    • Set B (Post-Extraction Spike): Select at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples using the validated sample preparation method (e.g., LLE, SPE). After the final evaporation step, spike the dried extract with (Rac)-Hydroxycotinine and this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix from the same six lots with (Rac)-Hydroxycotinine and this compound before the extraction process.

  • Analysis: Analyze all samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).[2]

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This is a general LLE protocol for urine samples, which can be adapted for other matrices.[10]

  • Aliquoting: To a clean tube, add 250 µL of the urine sample.

  • Internal Standard Spiking: Add 40 µL of the this compound working solution (e.g., 250 ng/mL in methanol).

  • Alkalinization: Add 50 µL of 5 N sodium hydroxide to basify the sample. Vortex briefly.

  • Extraction: Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene chloride:diethyl ether). Stir or vortex vigorously for 1.5-2 minutes.

  • Phase Separation: Centrifuge at approximately 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer 1.0 mL of the organic (bottom) layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40 °C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase. Vortex to ensure the residue is fully dissolved.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

This is a general protocol for urine samples using a cation exchange SPE cartridge.[9]

  • Sample Pre-treatment: Dilute 180 µL of blank urine with 1000 µL of 5 mM ammonium formate (pH 2.5). Add 10 µL of the (Rac)-Hydroxycotinine standard solution (for calibrators/QCs) and 10 µL of the this compound working solution. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., SOLA CX) with 500 µL of methanol, followed by 500 µL of 5 mM ammonium formate (pH 2.5).

  • Sample Loading: Apply the pre-treated sample (approx. 1200 µL) to the cartridge at a flow rate of about 1 mL/min.

  • Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5), followed by a second wash with 1000 µL of methanol.

  • Elution: Elute the analytes with 1000 µL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

Quantitative Data Summary

The following tables summarize performance data from various validated methods for hydroxycotinine analysis, demonstrating typical results when matrix effects are successfully managed.

Table 1: Method Performance & Matrix Effects

MatrixSample PrepAnalyteMatrix Effect (%)Recovery (%)Precision (%RSD)Ref
Human PlasmaAutomated SPECotinine<10%>95-100%<10%[11]
Human MeconiumSPEtrans-3'-hydroxycotinine41.0 – 72.7% (ion suppression)56.2 – 95.7%11%[8]
Human Oral FluidSPEtrans-3'-hydroxycotinine<29%>56%<5.5%[12]
Human UrineLLEtrans-3'-hydroxycotinineNot explicitly quantified, but no significant interferences notedN/A<15% (accuracy within ±15%)[10]
Human UrineAcetonitrile Precipitationtrans-3'-hydroxycotinineNot explicitly quantified, but IS corrected72-101%<10.1%[13]

Table 2: Linearity and Limits of Quantification (LOQ)

MatrixAnalyteLinear Range (ng/mL)LOQ (ng/mL)Ref
Human Oral Fluidtrans-3'-hydroxycotinine0.5 - 2,0000.5[12]
Human Plasmatrans-3'-hydroxycotinine6.00 - 4200.40[6]
Human Serumtrans-3'-hydroxycotinine0.50 - 12500.5[14]
Human PlasmaCotinine (as comparator)0.5 - 1,0000.20[11]
Human Urinetrans-3'-hydroxycotinine10 - 5,000Estimated <10[10]

Visualizations

G Diagram 1: General LC-MS/MS Workflow for Hydroxycotinine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound Sample->Spike Cleanup Sample Cleanup (SPE, LLE, or PP) Spike->Cleanup Evap Evaporation Cleanup->Evap Recon Reconstitution Evap->Recon LC LC Separation (e.g., Reversed-Phase) Recon->LC Inject MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant

Caption: General workflow for Hydroxycotinine LC-MS/MS analysis.

G Diagram 2: Troubleshooting Decision Tree for Matrix Effects Start Inconsistent Results or Poor S/N Ratio CheckMatrix Assess Matrix Effect (Post-Extraction Spike) Start->CheckMatrix MatrixEffect Significant Matrix Effect (>15-20%)? CheckMatrix->MatrixEffect NoMatrix Matrix Effect Acceptable. Investigate other issues: - Instrument performance - Standard stability - Carryover MatrixEffect->NoMatrix No OptimizeCleanup Optimize Sample Cleanup MatrixEffect->OptimizeCleanup Yes ChangePrep Switch to more rigorous method? (e.g., PP -> SPE or LLE) OptimizeCleanup->ChangePrep ImprovePrep Refine current method (e.g., change SPE sorbent, LLE solvent) ChangePrep->ImprovePrep No OptimizeChroma Optimize Chromatography ChangePrep->OptimizeChroma Yes Reassess Re-assess Matrix Effect ImprovePrep->Reassess ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) OptimizeChroma->ChangeColumn AdjustGradient Adjust Gradient to Separate from Interferences OptimizeChroma->AdjustGradient ChangeColumn->Reassess AdjustGradient->Reassess

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: (Rac)-Hydroxycotinine-d3 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometer parameters for the detection of (Rac)-Hydroxycotinine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for this compound and its non-deuterated analog?

A1: The selection of appropriate mass transitions is critical for selective and sensitive detection. For this compound, the precursor ion ([M+H]⁺) will be 3 mass units higher than the non-deuterated form. The product ions are often shared between the analyte and its deuterated internal standard. Based on published methods, the following transitions are commonly used:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
trans-3'-hydroxycotinine193.180.1Common fragment corresponding to the pyridine ring.[1][2]
trans-3'-hydroxycotinine193.2134.2Alternative fragment.[3]
This compound 196.2 134.2 A common transition for the deuterated standard.[3]
Cotinine-d3180.180.1For reference, if using Cotinine-d3 as an internal standard for Cotinine.[1][2]
Cotinine-d3180.2101.1An alternative transition for Cotinine-d3.[3]
Cotinine177.180.1For reference, the non-deuterated analog of Cotinine.[1]
trans-3'-hydroxycotinine-d9202.084.0For reference, a heavily deuterated standard.[4]

Q2: What are the recommended starting points for collision energy and other MS parameters?

A2: Optimal collision energies and source parameters are instrument-dependent and should be determined empirically. However, published methods provide excellent starting points for optimization.

ParameterRecommended ValueSource
Collision Energy (CE) 30-35 eV[4]
Ionization Mode Positive Ion Mode (ESI or APCI)[2][4]
Ion Spray Voltage ~4800-5500 V[2][5]
Source Temperature 400-550 °C[2][5]
Curtain Gas 20-30 psi[5][6]
Nebulizer Gas (Gas 1) 35-65 psi[2][5]
Auxiliary Gas (Gas 2) 50-65 psi[2][5]
Dwell Time 20-200 ms[5][7]

Q3: I am observing a weak signal for this compound. What are the common causes and troubleshooting steps?

A3: A weak signal can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting guide to diagnose and resolve the issue.

  • Sample Preparation: Ensure proper extraction and reconstitution of your sample. (Rac)-Hydroxycotinine is a polar molecule, so ensure your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is optimized for its recovery. Protein precipitation is a common and effective method.[8]

  • Chromatography: Poor chromatographic peak shape can lead to a reduced signal-to-noise ratio. Ensure your mobile phase is appropriate for the analyte and column. A common mobile phase consists of methanol or acetonitrile with a small percentage of formic acid or ammonium formate in water.[2][9]

  • Mass Spectrometer Parameters:

    • Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations.

    • Ion Source Optimization: The ion source parameters (e.g., temperature, gas flows, and voltage) should be optimized for this compound. Infuse a standard solution directly into the source to maximize the precursor ion signal.

    • Collision Energy Optimization: The collision energy should be optimized to maximize the production of the desired product ion. Perform a collision energy ramp experiment to determine the optimal value.

Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for Weak this compound Signal cluster_solutions Potential Solutions start Weak Signal Observed check_sample_prep Verify Sample Preparation - Extraction efficiency - Reconstitution solvent start->check_sample_prep check_lc Evaluate Chromatography - Peak shape - Retention time check_sample_prep->check_lc Sample Prep OK solution_prep Re-optimize extraction protocol check_sample_prep->solution_prep Issue Found check_ms Optimize MS Parameters - Tuning/Calibration - Ion source - Collision energy check_lc->check_ms Chromatography OK solution_lc Adjust mobile phase/gradient check_lc->solution_lc Issue Found solution_found Signal Improved check_ms->solution_found Optimization Successful solution_ms Re-tune and optimize MS check_ms->solution_ms Issue Found solution_prep->check_sample_prep solution_lc->check_lc solution_ms->check_ms

Caption: A logical workflow for troubleshooting a weak mass spectrometry signal for this compound.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the preparation of plasma or urine samples.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or urine).

  • Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameter Optimization Workflow

This protocol outlines the steps for optimizing the mass spectrometer for the detection of this compound.

optimization_workflow LC-MS/MS Parameter Optimization Workflow start Prepare Standard Solution This compound infuse Direct Infusion into MS start->infuse q1_scan Optimize Q1 (Precursor Ion) infuse->q1_scan product_ion_scan Optimize Product Ion Scan (Collision Energy Ramp) q1_scan->product_ion_scan source_optimization Optimize Ion Source Parameters (Gas flows, Temperature, Voltage) product_ion_scan->source_optimization final_method Final MRM Method source_optimization->final_method

Caption: A stepwise workflow for the optimization of mass spectrometer parameters for this compound.

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in the initial mobile phase.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Precursor Ion Optimization (Q1): Perform a full scan in Q1 to identify the most abundant precursor ion for this compound, which is expected to be [M+H]⁺ at m/z 196.2.

  • Product Ion and Collision Energy Optimization (Q3 & CE):

    • Select the precursor ion (m/z 196.2) in Q1.

    • Perform a product ion scan by ramping the collision energy (e.g., from 10 to 50 eV) to identify the most stable and abundant product ions.

    • Select the most intense product ion for the MRM transition and note the optimal collision energy.

  • Ion Source Optimization: While infusing the standard and monitoring the optimized MRM transition, adjust the ion source parameters (e.g., nebulizer gas, auxiliary gas, source temperature, and ion spray voltage) to maximize the signal intensity.

  • Final Method Development: Incorporate the optimized MRM transition and source parameters into your LC-MS/MS method.

References

Improving peak shape and resolution for hydroxycotinine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxycotinine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of hydroxycotinine, particularly by Liquid Chromatography-Mass Spectrometry (LC-MS).

Question: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my hydroxycotinine analyte?

Answer:

Poor peak shape can arise from several factors, ranging from mobile phase composition to column interactions. Here’s a systematic approach to troubleshooting:

  • Mobile Phase and Sample Solvent Mismatch: A common cause of peak distortion is when the sample solvent is significantly stronger than the initial mobile phase.[1][2] This can cause the analyte band to spread before it reaches the column.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[1][2]

  • Secondary Interactions with the Column: Hydroxycotinine, being a basic compound, can exhibit secondary interactions with residual silanols on the silica-based columns, leading to peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., using 0.1% formic acid) ensures that hydroxycotinine is protonated, which can improve peak shape.[3]

      • Column Choice: Consider using a column with a different stationary phase, such as a Phenyl-Hexyl or Biphenyl phase, which can offer different selectivity and reduce secondary interactions.[4][5] End-capped C18 columns are also a good choice.

      • Specialized Columns: Columns with technologies designed to minimize metal interactions, such as MaxPeak Premier columns, can significantly improve the peak shape for sensitive analytes like nornicotine and may benefit hydroxycotinine analysis as well.[6]

  • Column Contamination or Degradation: Over time, columns can become contaminated with matrix components or degrade, especially if operated outside their recommended pH range.[1][7][8] This can lead to broad or split peaks.

    • Solution:

      • Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components.[1][7]

      • Column Flushing: Flush the column according to the manufacturer's instructions to remove contaminants.

      • Column Replacement: If flushing does not restore performance, the column may need to be replaced.

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting or tailing peaks.[7]

    • Solution: Reduce the injection volume or dilute the sample.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent dissolve_in_mp Action: Dissolve sample in mobile phase or weaker solvent check_solvent->dissolve_in_mp Yes check_secondary_interactions Are secondary interactions (e.g., tailing) suspected? check_solvent->check_secondary_interactions No end Peak Shape Improved dissolve_in_mp->end adjust_ph Action: Adjust mobile phase pH (e.g., add 0.1% formic acid) check_secondary_interactions->adjust_ph Yes check_column_health Is the column old or has pressure increased? check_secondary_interactions->check_column_health No change_column Action: Try a different stationary phase (e.g., Phenyl-Hexyl) adjust_ph->change_column change_column->end use_guard Action: Use a guard column check_column_health->use_guard Yes check_overload Is peak fronting observed? check_column_health->check_overload No flush_column Action: Flush the column use_guard->flush_column replace_column Action: Replace the column flush_column->replace_column replace_column->end reduce_injection Action: Reduce injection volume or dilute sample check_overload->reduce_injection Yes check_overload->end No reduce_injection->end

Caption: Troubleshooting workflow for poor peak shape.

Question: How can I improve the resolution between hydroxycotinine and other closely eluting compounds?

Answer:

Improving resolution requires optimizing the separation conditions to increase the distance between peaks or decrease their width.

  • Optimize Mobile Phase Composition:

    • Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

    • Organic Solvent: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and improve resolution.[5]

    • pH: As with peak shape, adjusting the mobile phase pH can change the retention times of ionizable compounds and improve resolution.

  • Adjust Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[9]

  • Column Selection:

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and can significantly improve resolution.[9]

    • Longer Column: A longer column provides more theoretical plates, leading to better separation, but at the cost of longer run times and higher backpressure.[9]

    • Different Stationary Phase: As mentioned for peak shape, changing the stationary phase chemistry can provide the necessary selectivity to resolve co-eluting peaks.

  • Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity, which may enhance resolution.[9] However, be mindful of the thermal stability of your analytes.

Logical Relationship for Improving Resolution

start Poor Resolution mobile_phase Optimize Mobile Phase start->mobile_phase column_params Adjust Column Parameters start->column_params instrument_params Modify Instrument Settings start->instrument_params sub_mobile_phase Shallow Gradient Change Organic Solvent Adjust pH mobile_phase->sub_mobile_phase sub_column_params Smaller Particle Size Longer Column Different Stationary Phase column_params->sub_column_params sub_instrument_params Lower Flow Rate Increase Temperature instrument_params->sub_instrument_params end Improved Resolution sub_mobile_phase->end sub_column_params->end sub_instrument_params->end

Caption: Key parameters for improving chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting mobile phase for hydroxycotinine analysis by LC-MS?

A common starting point for reversed-phase chromatography of hydroxycotinine is a mobile phase consisting of water and acetonitrile or methanol, with a low concentration of a modifier like formic acid or ammonium formate. For example, a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is often effective.[3][10]

Q2: What type of analytical column is recommended for hydroxycotinine analysis?

A C18 column is a robust and common choice for the analysis of hydroxycotinine and other nicotine metabolites.[11] However, for methods requiring different selectivity to resolve interferences, Phenyl-Hexyl or Biphenyl columns have also been used successfully.[4][5]

Q3: How can I minimize matrix effects in my hydroxycotinine assay?

Matrix effects, where components of the biological sample interfere with the ionization of the analyte, can be a significant issue in LC-MS analysis.

  • Effective Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][11] Protein precipitation is a simpler but generally less clean method.[5][12]

  • Chromatographic Separation: Ensure that hydroxycotinine is well-separated from the bulk of the matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., hydroxycotinine-d3) is highly recommended to compensate for matrix effects and improve accuracy and precision.[13]

Experimental Protocols

Below is a representative experimental protocol for the analysis of hydroxycotinine in a biological matrix, synthesized from common practices in the literature.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a SOLA CX SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[11]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.[11]

  • Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5) to remove unretained interferences.[11]

  • Elution: Elute the analytes with a suitable solvent, such as a mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2, v/v/v).[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

Experimental Workflow: From Sample to Analysis

sample Biological Sample (e.g., Urine, Plasma) pretreatment Sample Pre-treatment (e.g., add internal standard, centrifuge) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data

Caption: General workflow for hydroxycotinine analysis.

LC-MS/MS Parameters

ParameterTypical Value/Condition
LC Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition m/z 193.1 → m/z 80.1[3]

Quantitative Data Summary

The following tables summarize typical performance data for hydroxycotinine analysis from published methods.

Table 1: Chromatographic Parameters

AnalyteColumn TypeRetention Time (min)Peak Asymmetry (As)Reference
trans-3'-hydroxycotinineAgilent 5 HC-C18(2)4.63< 1.5[14]
trans-3'-hydroxycotinineZORBAX SB-Phenyl1.58Not Reported[3]

Table 2: Method Performance Characteristics

ParameterValueMatrixReference
Lower Limit of Quantification (LLOQ)0.004 ng/mLSerum[13]
LLOQ0.5 ng/mLSerum[3]
LLOQ0.5 ng/mLOral Fluid[15]
Recovery72% - 101%Urine[12]
Precision (%RSD)< 11%Serum[3]

References

Troubleshooting poor recovery of (Rac)-Hydroxycotinine-d3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Hydroxycotinine-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot poor recovery during the extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for poor recovery of this compound during solid-phase extraction (SPE)?

Poor recovery during SPE can stem from several factors. The most common issues include improper pH of the sample or elution solvent, selection of an inappropriate sorbent, insufficient elution solvent strength or volume, and matrix effects. Since trans-3'-hydroxycotinine is a polar metabolite, ensuring the chosen SPE method is optimized for polar compounds is crucial.[1][2][3][4][5][6][7]

Q2: My deuterated internal standard's signal is decreasing over time. What could be the cause?

A decreasing signal from your this compound internal standard could be due to isotopic exchange, also known as H/D back-exchange.[8][9] This occurs when deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or sample matrix. This exchange can be catalyzed by acidic or basic conditions and accelerated by higher temperatures.[8][9]

Q3: Can the choice of extraction method, Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE), significantly impact the recovery of this compound?

Yes, the choice of extraction method can have a significant impact. Both SPE and LLE are used for the extraction of hydroxycotinine.[10][11][12] SPE can offer cleaner extracts by effectively removing matrix interferences, but requires careful method development, including sorbent selection, and optimization of wash and elution steps. LLE is a more traditional method where recovery can be highly dependent on the pH of the aqueous phase and the choice of organic solvent. For a polar metabolite like hydroxycotinine, ensuring the pH is optimized for its extraction into the organic phase is critical.[13][14]

Q4: I am observing a signal for the non-deuterated hydroxycotinine in my blank samples spiked only with this compound. What is happening?

This strongly suggests an isotopic purity issue with your deuterated internal standard. The standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[8][9] It is important to consult the Certificate of Analysis (CoA) from your supplier to check the isotopic purity. Injecting a solution of the deuterated standard alone can confirm the presence of the unlabeled analyte.[8]

Troubleshooting Guides

Poor Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound during your SPE protocol, follow these troubleshooting steps.

Troubleshooting Workflow for Poor SPE Recovery

SPE_Troubleshooting Troubleshooting Poor SPE Recovery cluster_pH pH Optimization cluster_sorbent Sorbent Selection cluster_elution Elution Optimization cluster_matrix Matrix Effects start Start: Poor Recovery of This compound check_pH 1. Verify pH of Sample and Elution Solvent start->check_pH check_sorbent 2. Evaluate SPE Sorbent Choice check_pH->check_sorbent pH is optimal pH_issue Issue: Incorrect pH can lead to poor retention or elution. Hydroxycotinine is a polar molecule with ionizable groups. check_pH->pH_issue check_elution 3. Optimize Elution Conditions check_sorbent->check_elution Sorbent is appropriate sorbent_issue Issue: Mismatch between sorbent and analyte polarity. Using a non-polar sorbent for a polar analyte can result in breakthrough. check_sorbent->sorbent_issue check_matrix 4. Investigate Matrix Effects check_elution->check_matrix Elution is optimized elution_issue Issue: Elution solvent is too weak or volume is insufficient to fully recover the analyte from the sorbent. check_elution->elution_issue solution Improved Recovery check_matrix->solution Matrix effects mitigated matrix_issue Issue: Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer, leading to apparent low recovery. check_matrix->matrix_issue pH_solution Solution: Adjust sample pH to ensure retention. For reversed-phase, a neutral pH is often a good starting point. For elution, adjust pH to neutralize the analyte for better solubility in organic solvents. sorbent_solution Solution: Use a polar-modified reversed-phase sorbent or a mixed-mode cation exchange sorbent for better retention of polar basic compounds like hydroxycotinine. elution_solution Solution: Increase the polarity/strength of the elution solvent (e.g., increase methanol percentage). Ensure elution volume is adequate by collecting and analyzing fractions. matrix_solution Solution: Incorporate additional wash steps in your SPE protocol to remove interfering substances. Consider a different sorbent that provides better cleanup.

Caption: Troubleshooting workflow for poor SPE recovery.

Quantitative Data Summary: SPE Parameters

ParameterRecommendation for this compoundPotential Impact of Non-Optimized Parameter
Sample pH Adjust to ~6.0-7.0 for reversed-phase SPE.[15]Incorrect pH can lead to poor retention on the sorbent.
Sorbent Type Polymeric reversed-phase (e.g., Strata-X) or mixed-mode cation exchange.[1][16]Non-polar C18 may not provide sufficient retention for this polar metabolite.
Wash Solvent Start with a weak organic solvent in water to remove interferences.A wash solvent that is too strong will elute the analyte prematurely.
Elution Solvent Methanol or acetonitrile, often with a small percentage of ammonium hydroxide (e.g., 2-5%) to ensure complete elution.[1]A weak elution solvent will result in incomplete recovery.
Elution Volume Typically 1-2 mL, but should be optimized.Insufficient volume will leave the analyte on the column.

Experimental Protocol: Optimized SPE for this compound

This protocol is a general guideline and may require further optimization for your specific sample matrix.

  • Sample Pre-treatment: To 1 mL of sample (e.g., plasma, urine), add 20 µL of internal standard working solution. Mix with 1 mL of 0.1 M phosphate buffer (pH 6.0).[15]

  • Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water.[2][3]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[15]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol containing 2% ammonium hydroxide.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Issues with the Deuterated Internal Standard

If you suspect issues with your this compound internal standard, consider the following.

Troubleshooting Workflow for Deuterated Standard Issues

IS_Troubleshooting Troubleshooting Deuterated Standard Issues cluster_exchange Isotopic Exchange cluster_purity Isotopic Purity cluster_stability Solution Stability start Start: Inconsistent or Unexpected IS Signal check_exchange 1. Investigate Isotopic (H/D) Exchange start->check_exchange check_purity 2. Verify Isotopic Purity check_exchange->check_purity No evidence of exchange exchange_issue Issue: Deuterium atoms are replaced by hydrogen, causing a drop in the IS signal and a potential increase in the analyte signal. check_exchange->exchange_issue check_stability 3. Assess Solution Stability check_purity->check_stability Purity confirmed purity_issue Issue: The deuterated standard contains the non-deuterated analyte as an impurity, leading to a false positive signal in blanks. check_purity->purity_issue solution Accurate Quantification check_stability->solution Standard is stable stability_issue Issue: The internal standard may degrade over time in solution, especially if not stored correctly. check_stability->stability_issue exchange_solution Solution: Avoid strongly acidic or basic conditions and high temperatures during sample preparation. Check the stability of the IS in your sample diluent and mobile phase. purity_solution Solution: Consult the Certificate of Analysis (CoA). Inject the IS alone to quantify the level of the unlabeled analyte. If necessary, subtract this contribution from your samples. stability_solution Solution: Prepare fresh working solutions regularly. Store stock and working solutions at appropriate temperatures (e.g., -20°C or -80°C) and protect from light if necessary.

Caption: Troubleshooting workflow for deuterated standard issues.

Quantitative Data Summary: Deuterated Standard Stability

ConditionRecommendationPotential Consequence
pH Maintain near-neutral pH (6-8) during sample preparation and storage when possible.[8]Strongly acidic or basic conditions can catalyze H/D exchange.[8][9]
Temperature Store standards and samples at low temperatures (4°C for short-term, -20°C or lower for long-term).[8]Higher temperatures can accelerate both degradation and isotopic exchange.[8]
Isotopic Purity Aim for ≥98% isotopic enrichment.[8]Lower purity can lead to significant contribution to the unlabeled analyte signal.

Experimental Protocol: Assessing Internal Standard Stability

  • Prepare Stability Samples: Prepare solutions of this compound at a known concentration in the following solvents:

    • Initial mobile phase

    • Sample diluent

    • A pH 3 buffer

    • A pH 10 buffer

  • Incubate: Aliquot and store these solutions under different conditions:

    • Room temperature for 24 hours.

    • 4°C for 72 hours.

    • -20°C for 1 week.

  • Analyze: Analyze the samples by LC-MS/MS and compare the peak area of the deuterated standard to a freshly prepared standard. A significant decrease in peak area indicates instability under those conditions. Also, monitor the peak area of the corresponding non-deuterated analyte to check for H/D exchange.

References

Technical Support Center: Stability of (Rac)-Hydroxycotinine-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of (Rac)-Hydroxycotinine-d3 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in research?

This compound is the deuterated form of (Rac)-Hydroxycotinine, a metabolite of cotinine, which itself is a metabolite of nicotine. The "d3" indicates that three hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), for the accurate measurement of hydroxycotinine in biological samples like plasma, urine, and serum.[1][2][3]

Q2: Why is a deuterated internal standard like this compound used?

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Chemical and Physical Properties: They behave nearly identically to the non-deuterated analyte during sample preparation (e.g., extraction, derivatization) and chromatographic separation.

  • Mass Difference: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

  • Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision of the analytical method.

Q3: How should this compound stock solutions and spiked biological samples be stored to ensure stability?

For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] Biological samples (plasma, urine, serum) spiked with the compound should ideally be stored at -80°C, especially for long-term storage, to minimize degradation.[4] Multiple freeze-thaw cycles should be avoided as they can affect the stability of metabolites in urine.[5]

Q4: What are the typical stability concerns for deuterated compounds like this compound?

While the carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, stability issues can still arise:

  • Hydrogen-Deuterium (H/D) Exchange: In certain chemical environments (e.g., highly acidic or basic conditions), the deuterium atoms can exchange with hydrogen atoms from the solvent or matrix. This is less of a concern for deuterium on a methyl group, as in Hydroxycotinine-d3.

  • Chemical Degradation: Like its non-deuterated counterpart, this compound can be susceptible to degradation due to factors like pH, temperature, light, and enzymatic activity in the biological matrix.[6]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor Peak Shape or Low Signal Intensity of this compound Degradation during sample storage or preparation. - Ensure proper storage conditions (frozen at ≤ -20°C, protected from light).- Minimize the time samples spend at room temperature during preparation.- Evaluate the pH of the sample and extraction solvents.
Suboptimal LC-MS/MS or GC-MS conditions. - Optimize ionization source parameters.- Verify and optimize the mobile phase composition and gradient for LC-MS.- Check the GC column and temperature program for GC-MS.
High Variability in Quantitative Results Inconsistent sample preparation. - Ensure precise and consistent pipetting of the internal standard and sample.- Use a validated and standardized extraction protocol (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction).
Matrix effects. - Employ a more efficient sample cleanup method to remove interfering substances.- Dilute the sample if the concentration of interfering components is high.
Appearance of Unexpected Peaks in the Chromatogram Metabolic conversion or degradation. - If the biological matrix is not properly inactivated, enzymatic conversion could occur.- Investigate potential degradation pathways and adjust storage and handling conditions accordingly.
Contamination. - Check all solvents, reagents, and labware for potential contaminants.

Experimental Protocols & Data

Stability Assessment of trans-3'-Hydroxycotinine in Human Plasma

The stability of the non-deuterated analogue, trans-3'-hydroxycotinine, provides a strong indication of the expected stability for this compound. A study assessing its stability in human plasma under various conditions yielded the following results, with recoveries consistently falling within the acceptable range of 85-115%.[1]

Experimental Protocol: Quality control (QC) samples at low and high concentrations were prepared in human plasma. The stability was evaluated under the following conditions:

  • Bench-top Stability: Samples were kept at room temperature and on ice for up to 5 hours before analysis.

  • Freeze-Thaw Stability: Samples underwent three cycles of freezing at -20°C or -80°C and thawing at room temperature.

  • Autosampler Stability: Processed samples were kept in the autosampler at a controlled temperature before injection.

Data Summary:

Stability ConditionDurationAnalyte Concentration Recovery (%)
Bench-top (Room Temperature) 5 hours86.2 - 111.4
Bench-top (On Ice) 5 hours91.6 - 109.6
Freeze-Thaw Cycles 3 cycles94.6 - 108.2

Data is for non-deuterated trans-3'-hydroxycotinine and is indicative of the expected stability for the deuterated analogue.[1]

Long-Term Stability of Cotinine and 3'-Hydroxycotinine in Dried Blood Spots

A study on dried blood spots (DBS) demonstrated the long-term stability of cotinine and 3'-hydroxycotinine.

Experimental Protocol: DBS samples were stored at -20°C and room temperature. Aliquots were analyzed at different time points to assess the stability of the analytes.

Data Summary:

Storage TemperatureDurationStability
-20°C up to 26 monthsStable
Room Temperature up to 10 monthsStable

Data is for non-deuterated analytes and suggests good stability under these conditions.[7]

Visualizations

StabilityTestingWorkflow Experimental Workflow: Stability Testing of this compound cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Sample Analysis prep_stock Prepare Stock Solution of This compound spike Spike into Biological Matrix (Plasma, Urine, Serum) prep_stock->spike prep_qc Prepare Low and High QC Samples spike->prep_qc benchtop Bench-top Stability (Room Temperature) prep_qc->benchtop Expose to Conditions freeze_thaw Freeze-Thaw Stability (-20°C / -80°C) prep_qc->freeze_thaw Expose to Conditions long_term Long-term Storage (-20°C / -80°C) prep_qc->long_term Expose to Conditions extraction Sample Extraction (SPE or LLE) benchtop->extraction freeze_thaw->extraction long_term->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis quantification Quantification and Recovery Calculation analysis->quantification data_eval data_eval quantification->data_eval Data Evaluation (Compare to T0)

Caption: Workflow for assessing the stability of this compound in biological matrices.

TroubleshootingLogic Troubleshooting Logic for Poor Analytical Signal start Poor Signal or High Variability for this compound check_storage Review Sample Storage Conditions and Handling start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_prep Verify Sample Preparation Protocol prep_ok Prep OK check_prep->prep_ok Yes prep_bad Prep Error check_prep->prep_bad No check_instrument Inspect Analytical Instrument Performance instrument_ok Instrument OK check_instrument->instrument_ok Yes instrument_bad Instrument Issue check_instrument->instrument_bad No storage_ok->check_prep action_storage Implement Correct Storage Procedures storage_bad->action_storage prep_ok->check_instrument action_prep Retrain on and Standardize Sample Preparation prep_bad->action_prep resolved Issue Resolved instrument_ok->resolved action_instrument Perform Instrument Maintenance and Optimization instrument_bad->action_instrument action_storage->resolved action_prep->resolved action_instrument->resolved

Caption: Decision tree for troubleshooting poor analytical signals of this compound.

References

Technical Support Center: Minimizing Carryover in HPLC Analysis of Nicotine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the HPLC analysis of nicotine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is HPLC carryover and why is it a concern for nicotine metabolite analysis?

A1: HPLC carryover is the appearance of a small peak of an analyte in a chromatogram from a blank injection that follows a sample injection. This indicates that a portion of the analyte from the previous injection has remained in the system and eluted in the subsequent run.[1] For sensitive analyses like those involving nicotine and its metabolites, especially with LC-MS/MS detection, even minute carryover can lead to inaccurate quantification, particularly for low-concentration samples.[2]

Q2: What are the common sources of carryover in an HPLC system?

A2: Carryover can originate from several components of the HPLC system. The most common sources include the autosampler needle, injection valve (especially worn rotor seals), sample loops, tubing, fittings, and the analytical column itself.[1] Adsorption of analytes onto any of these surfaces can lead to their gradual release in subsequent runs.

Q3: Are nicotine and its metabolites particularly prone to causing carryover?

A3: Nicotine and its metabolites are polar compounds, which can sometimes lead to challenging chromatography on traditional reversed-phase columns like C18, potentially causing poor retention.[3] While not inherently "sticky," their basic nature can lead to interactions with active sites on silica-based columns or other system components, contributing to carryover if the mobile phase and wash conditions are not optimized.

Q4: What is an acceptable level of carryover for nicotine metabolite analysis?

A4: While there is no universal standard, a common target for carryover is less than 0.1% of the peak area of the preceding high-concentration sample. For highly sensitive bioanalytical methods, the carryover peak in a blank injection should ideally be below the lower limit of quantification (LLOQ) of the assay. In one study on nicotine-related impurities, carryover was considered negligible if the peak in the blank was less than 1% of the standard peak.[4]

Troubleshooting Guide

Step 1: Confirm and Quantify the Carryover

The first step in addressing carryover is to confirm its presence and determine its magnitude.

Protocol for Quantifying Carryover:

  • Inject a high-concentration standard of nicotine and its metabolites.

  • Immediately follow with one or more blank injections (typically the mobile phase or the sample diluent).

  • Analyze the chromatogram of the blank injection(s) for peaks at the retention times of the analytes.

  • Calculate the percent carryover using the following formula:

    % Carryover = (Peak Area in Blank / Peak Area in High Standard) x 100

Step 2: Identify the Source of the Carryover

A systematic approach is crucial to pinpoint the origin of the carryover. The following diagram illustrates a logical troubleshooting workflow.

Carryover_Troubleshooting start Carryover Detected blank_check Inject a fresh, known clean blank. Does the peak persist? start->blank_check blank_contaminated Blank is contaminated. Prepare fresh blank. blank_check->blank_contaminated Yes column_check Remove column and replace with a zero-dead-volume union. Inject high standard then blank. Does carryover persist? blank_check->column_check No resolution Carryover Resolved blank_contaminated->resolution column_issue Carryover is from the column. Clean or replace the column. column_check->column_issue No system_check Carryover is in the pre-column flow path (injector, tubing, etc.). Proceed to system component checks. column_check->system_check Yes column_issue->resolution injector_check Systematically clean/replace injector components (needle, seat, rotor seal). system_check->injector_check wash_optimization Optimize autosampler wash protocol. injector_check->wash_optimization wash_optimization->resolution

Caption: Troubleshooting workflow for identifying the source of HPLC carryover.

Step 3: Implement Solutions

Based on the identified source, implement the following targeted solutions.

Autosampler and Injector System:

  • Optimize the Needle Wash: This is often the most effective solution. The wash solvent should be strong enough to dissolve nicotine and its metabolites effectively.

    • Use a multi-solvent wash. A common approach is to use a sequence of washes with different solvents to remove both polar and non-polar residues.

    • Increase the wash volume and/or the number of wash cycles.

    • Ensure the wash solvent is fresh and free of contamination.

Wash Solvent CompositionApplication Notes
0.1% Formic acid in Water/Acetonitrile/Methanol/Isopropanol (1:1:1:1)A strong, multi-component wash suitable for complex mixtures and polar analytes.[5]
Acidified HPLC-grade water followed by Acetonitrile or AcetoneA two-step wash to first remove polar residues and then non-polar residues.[6]
Mobile PhaseA good starting point, but may not be strong enough to remove adsorbed analytes.
High percentage of organic solvent (e.g., 90% Acetonitrile)Effective for analytes that are more soluble in organic solvents.
  • Inspect and Replace Worn Parts: Regularly inspect the injector rotor seal, needle, and needle seat for scratches or wear. Worn components can create dead volumes where sample can be trapped.[1]

Column:

  • Column Washing: If the column is identified as the source, a rigorous washing procedure is necessary. Flush the column with a strong solvent that is compatible with the stationary phase. For reversed-phase columns, this could be a high percentage of acetonitrile or isopropanol.

  • Use of Guard Columns: A guard column can help protect the analytical column from strongly retained impurities that may contribute to carryover.

  • Consider Alternative Stationary Phases: For highly polar analytes like nicotine metabolites, Hydrophilic Interaction Chromatography (HILIC) can be a good alternative to reversed-phase chromatography, as it provides better retention and can sometimes reduce carryover issues.[3]

System-Wide Best Practices:

  • Proper Sample Dissolution: Ensure that the sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be weaker than or the same as the initial mobile phase.

  • Avoid Sample Overload: Injecting too high a concentration of the sample can overload the column and contribute to carryover.

  • Regular Maintenance: Perform routine preventive maintenance on your HPLC system, including cleaning solvent reservoirs and replacing solvent filters.

Experimental Protocols

Protocol for a General HPLC System Flush

This protocol is designed for a general system cleaning to remove accumulated contaminants.

  • Disconnect the Column: Replace the column with a zero-dead-volume union.

  • Aqueous Flush: Flush all pump lines with HPLC-grade water for at least 30 minutes at a flow rate of 1-2 mL/min. If using buffered mobile phases, this step is crucial to prevent salt precipitation.

  • Organic Solvent Flush: Sequentially flush the system with isopropanol, then methanol, and finally acetonitrile, each for at least 30 minutes.

  • Re-equilibration: Re-install the column and equilibrate the system with the mobile phase until a stable baseline is achieved.

Diagram of Potential Carryover Sources

Carryover_Sources cluster_injector Autosampler/Injector cluster_flowpath Flow Path needle Needle (Inner & Outer Surfaces) valve Injector Valve (Rotor Seal) needle->valve Adsorption loop Sample Loop valve->loop Trapping seat Needle Seat loop->seat Residue tubing Tubing & Fittings seat->tubing Carryover column Analytical Column tubing->column Contamination

Caption: Key components in an HPLC system that can be sources of carryover.

References

Selection of the appropriate LC column for hydroxycotinine separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatographic (LC) separation of hydroxycotinine.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when separating hydroxycotinine using liquid chromatography?

A1: A primary challenge in the analysis of hydroxycotinine and other nicotine metabolites is their polar nature. This can lead to poor retention on traditional reversed-phase columns like C18.[1] Additionally, achieving sufficient chromatographic resolution between isobaric compounds (compounds with the same mass) is a significant hurdle, which is critical for accurate LC-MS analysis.[1]

Q2: Which type of LC column is best suited for hydroxycotinine separation?

A2: The choice of LC column depends on the specific analytical goals, including the sample matrix and other analytes in the mixture. Two main types of columns are successfully used:

  • Reversed-Phase (RP) Columns: Modern RP columns, particularly those with alternative selectivities, are widely used.

    • C18 Columns: While traditional C18 columns can have limited retention for polar compounds, modern C18 columns, especially UHPLC columns, can provide fast and efficient separations.[2][3] Using a guard column is often recommended to extend the life of the analytical column, especially when operating outside the recommended pH range.[2]

    • Biphenyl Columns: These columns offer good retention and peak shape for basic compounds like hydroxycotinine using standard low-pH, reversed-phase mobile phases.[4][5]

    • Phenyl and Phenyl-Hexyl Columns: These have been shown to be superior to HILIC, C18, and C8 stationary phases in some applications, as they can help to eliminate ion suppression effects from hydrophilic matrix components.[6][7][8]

    • Polar-Embedded and Polar-Endcapped RP Columns: Columns like the Synergi Polar RP are designed to provide better retention for polar analytes.[9][10]

  • Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC is an increasingly popular technique for separating highly polar compounds like tobacco alkaloids that are not well-retained by reversed-phase chromatography.[1] HILIC columns can offer excellent retention and baseline separation of hydroxycotinine and related compounds.[1] A significant advantage of HILIC is the use of high organic solvent concentrations in the mobile phase, which can enhance ionization efficiency in mass spectrometry, leading to improved sensitivity.[1]

Q3: Can hydroxycotinine be separated from its isomers and other nicotine metabolites?

A3: Yes, achieving separation from isomers and other metabolites is a key objective. For instance, HILIC columns have demonstrated superior baseline separation of six nicotine-related alkaloids, including trans-3'-hydroxycotinine, and can resolve critical isobaric compounds.[1] Biphenyl columns have also been shown to provide baseline resolution of nicotine, norcotinine, and anabasine, which share the same mass transitions.[5]

Q4: What are the typical mobile phases used for hydroxycotinine separation?

A4: Mobile phase selection is critical for optimizing the separation.

  • For Reversed-Phase columns:

    • A mixture of water and an organic solvent (acetonitrile or methanol) is common.[6][7][11]

    • Additives are typically used to improve peak shape and control ionization. Common additives include formic acid[6][9][12], ammonium formate[2][11], or ammonium acetate.[7]

    • The pH of the aqueous phase is an important parameter to optimize.[7][13][14]

  • For HILIC columns:

    • The mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) with a smaller amount of an aqueous component.[1]

    • Buffers such as ammonium formate are often used in the aqueous portion.[1][15]

Q5: Is chiral separation of hydroxycotinine enantiomers possible?

A5: While hydroxycotinine possesses a chiral center, and the separation of enantiomers of other pharmaceutical compounds is well-established using chiral HPLC methods with specific chiral stationary phases (CSPs)[16][17][18][19][20], specific, readily available application notes for the chiral separation of hydroxycotinine enantiomers are not prevalent in the provided search results. The development of such a method would likely require screening of various chiral columns and mobile phases.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Retention of Hydroxycotinine The analyte is too polar for the stationary phase.• Consider switching to a more polar stationary phase, such as a HILIC column.[1]• Use a reversed-phase column with a different selectivity, like a Biphenyl or Phenyl-Hexyl phase.[4][7]• Optimize the mobile phase by decreasing the organic solvent percentage in reversed-phase or increasing the aqueous component in HILIC.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase; inappropriate mobile phase pH or buffer concentration; sample solvent stronger than the mobile phase.• Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[13]• Add a competing base or an appropriate buffer to the mobile phase.[14]• Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[21]
Co-elution with Interferences or Isomers Insufficient column selectivity or efficiency.• Switch to a column with a different selectivity (e.g., from C18 to Phenyl-Hexyl or HILIC).[1][7]• Optimize the mobile phase composition and gradient profile.[9]• Adjust the mobile phase pH to alter the retention of ionizable compounds.[7]
Baseline Drift or Noise Contaminated mobile phase, column, or detector; mobile phase not properly degassed; temperature fluctuations.• Use high-purity solvents and additives.[14]• Flush the column with a strong solvent.• Ensure the column oven temperature is stable.[21]• Check for a contaminated detector flow cell.[21]
Loss of Resolution Column degradation or contamination.• Use a guard column to protect the analytical column.[2]• Filter all samples and mobile phases.• Follow the manufacturer's recommendations for column cleaning and storage.[21]
Matrix Effects in LC-MS Co-eluting matrix components suppressing or enhancing analyte ionization.• Improve chromatographic separation to resolve the analyte from matrix components.[22]• Utilize a more effective sample preparation technique to remove interferences.[23]• A Phenyl-Hexyl column has been shown to help eliminate ion suppression from hydrophilic matrix components.[7][8]

Data Summary and Experimental Protocols

Table 1: Comparison of LC Columns for Hydroxycotinine Separation
Column Type Stationary Phase Typical Dimensions Advantages Considerations Reference
HILIC Accucore HILIC-Excellent retention for polar analytes; increased MS sensitivity.[1]Can be sensitive to matrix effects from hydrophilic compounds.[22][24][1]
Reversed-Phase Raptor Biphenyl-Good retention and peak shape for basic compounds with standard low-pH mobile phases.[4]-[4]
Reversed-Phase ZORBAX SB-Phenyl-Provides alternative selectivity for aromatic and moderately polar compounds.-[6]
Reversed-Phase Syncronis C18 (UHPLC)50 x 2.1 mm, 1.7 µmFast separation with good peak shape.[2]May require a guard column if mobile phase pH is outside the recommended range.[2][2]
Reversed-Phase Phenyl-Hexyl-Superior to HILIC, C18, and C8 in some cases for eliminating ion suppression.[7][24]-[7][24]
Reversed-Phase Synergi Polar RP100 x 2.0 mm, 2.5 µmEnhanced retention for polar analytes.-[9]
Protocol 1: HILIC Method for Separation of Nicotine and its Metabolites
  • Objective: To achieve baseline separation of nicotine, nornicotine, cotinine, norcotinine, trans-3'-hydroxycotinine, and anabasine.[1]

  • Column: Thermo Scientific™ Accucore™ HILIC Analytical Column[1]

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with additives (e.g., ammonium formate)

  • Gradient: A gradient ramp is typically used, starting with a high percentage of acetonitrile and increasing the aqueous portion over time.[1]

  • Detection: Tandem Mass Spectrometry (MS/MS)[1]

  • Key Advantage: This method provides excellent resolution of isobaric compounds, which is crucial for accurate quantitation in LC-MS.[1]

Protocol 2: Reversed-Phase (Biphenyl) Method for Urine Analysis
  • Objective: Rapid and accurate analysis of nicotine and related compounds in urine.[4]

  • Column: Raptor Biphenyl LC Column[4]

  • Mobile Phase: Standard low-pH, reversed-phase LC-MS mobile phases (e.g., water and acetonitrile with formic acid).[4]

  • Gradient: A fast gradient for high-throughput analysis.[5]

  • Detection: Tandem Mass Spectrometry (LC-MS/MS)[4]

  • Key Advantage: This method is "MS-friendly" and avoids the use of high pH or high concentrations of additives that can be problematic for some LC-MS systems.[4]

Protocol 3: Reversed-Phase (Phenyl-Hexyl) Method for Plasma Analysis
  • Objective: Reliable quantitation of nicotine, cotinine, and trans-3'-hydroxycotinine in human plasma.[7]

  • Column: Phenyl-Hexyl stationary phase[7]

  • Mobile Phase:

    • Aqueous: 5 mM Ammonium Acetate, pH adjusted to 4.50

    • Organic: Methanol

  • Key Finding: The combination of a phenyl-hexyl column with a methanol-based mobile phase at a slightly acidic pH improved chromatographic resolution and eliminated ion suppression effects from the matrix.[7]

  • Detection: Tandem Mass Spectrometry (LC-ESI-MS/MS)[7]

Visualized Workflows

LC_Column_Selection_Workflow start Start: Need to separate hydroxycotinine analyte_polarity Is hydroxycotinine the primary (most polar) analyte? start->analyte_polarity rp_option Consider modern Reversed-Phase Columns analyte_polarity->rp_option No (separating a mix of polarities) hilic_option Consider HILIC Columns analyte_polarity->hilic_option Yes rp_types Select RP Type: - Biphenyl - Phenyl-Hexyl - Polar-Embedded/Endcapped C18 rp_option->rp_types hilic_protocol Develop HILIC Protocol: - High organic mobile phase (e.g., >80% ACN) - Aqueous with buffer (e.g., ammonium formate) hilic_option->hilic_protocol rp_protocol Develop RP Protocol: - Low pH mobile phase (e.g., with formic acid) - Acetonitrile or Methanol as organic rp_types->rp_protocol check_resolution Sufficient Resolution and Retention Achieved? rp_protocol->check_resolution hilic_protocol->check_resolution check_resolution->analyte_polarity No, re-evaluate end Final Method check_resolution->end Yes

Caption: A logical workflow for selecting an appropriate LC column for hydroxycotinine separation.

Troubleshooting_Workflow start Problem Identified in Chromatogram problem_type What is the issue? start->problem_type poor_retention Poor Retention problem_type->poor_retention Retention peak_shape Poor Peak Shape problem_type->peak_shape Peak Shape coelution Co-elution problem_type->coelution Resolution solution_retention Increase Mobile Phase Strength (RP) or Decrease (HILIC) Switch to more retentive column (e.g., HILIC) poor_retention->solution_retention solution_peak_shape Adjust Mobile Phase pH Check Sample Solvent Add Mobile Phase Modifier peak_shape->solution_peak_shape solution_coelution Optimize Gradient Change Column Selectivity (e.g., C18 to Phenyl) coelution->solution_coelution evaluate Evaluate Result solution_retention->evaluate solution_peak_shape->evaluate solution_coelution->evaluate evaluate->problem_type Unsuccessful end Problem Solved evaluate->end Successful

Caption: A troubleshooting decision tree for common HPLC issues in hydroxycotinine analysis.

References

Impact of mobile phase composition on (Rac)-Hydroxycotinine-d3 ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the ionization of (Rac)-Hydroxycotinine-d3 in liquid chromatography-mass spectrometry (LC-MS) analysis.

Troubleshooting Guides & FAQs

Q1: I am observing a low or unstable signal for this compound. What are the likely causes related to the mobile phase?

A1: Low or unstable signal intensity for this compound is frequently linked to the mobile phase composition. Here are the primary factors to investigate:

  • Inappropriate pH: The ionization efficiency of this compound, a basic compound, is highly dependent on the mobile phase pH. For positive electrospray ionization (ESI), a lower pH (typically acidic) is necessary to ensure the analyte is protonated. A pH that is too high can lead to poor ionization and consequently, a weak signal.

  • Suboptimal Additive: The type and concentration of the mobile phase additive are critical. Additives like formic acid or ammonium acetate are commonly used to control pH and improve peak shape. The absence of a suitable additive can result in poor signal.

  • Incorrect Organic Solvent Percentage: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase affects desolvation efficiency in the ESI source. An inappropriate gradient or isocratic percentage can lead to reduced signal intensity.

  • Contaminated Solvents or Additives: Impurities in the mobile phase can cause ion suppression, where other ions compete with your analyte for ionization, leading to a decreased signal. Always use high-purity, LC-MS grade solvents and fresh additives.[1]

  • Adduct Formation: The presence of salts (e.g., sodium) in your mobile phase can lead to the formation of adducts (e.g., [M+Na]+). This can split the ion signal between the desired protonated molecule ([M+H]+) and various adducts, reducing the intensity of your target ion.[2]

Q2: My chromatographic peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it by modifying the mobile phase?

A2: Poor peak shape is often a result of secondary interactions with the stationary phase or issues with the sample solvent. Here’s how to address it with the mobile phase:

  • Peak Tailing: For basic compounds like this compound, tailing can occur due to interactions with residual acidic silanols on the silica-based column. To mitigate this:

    • Lower the pH: Adding a small amount of an acid like formic acid to the mobile phase will protonate the analyte and can also suppress the ionization of silanols, reducing unwanted interactions.[3]

    • Add a Competing Base: A small amount of a competing base, such as triethylamine, can also be added to the mobile phase to preferentially interact with the active sites on the stationary phase. However, be aware that some additives can cause ion suppression.

  • Peak Fronting: This is often caused by injecting the sample in a solvent that is stronger than the initial mobile phase.[3] Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your starting mobile phase conditions.[3]

Q3: I am seeing a shift in the retention time of this compound. What mobile phase parameters should I check?

A3: Retention time shifts can compromise the reliability of your analysis. Common mobile phase-related causes include:

  • Inconsistent Mobile Phase Preparation: Small variations in the pH or the concentration of the organic solvent can lead to shifts in retention time. Ensure your mobile phase is prepared consistently for every run.

  • Mobile Phase Degradation: Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component or changes in pH. It is recommended to use freshly prepared mobile phase.

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, you may observe retention time shifts, especially in gradient elution.

Q4: Can the mobile phase cause the deuterated internal standard (this compound) to separate from the unlabeled analyte?

A4: Yes, this is known as the chromatographic isotope effect. While usually minimal, a slight separation can occur. If this separation is significant, it could lead to differential matrix effects and impact quantification.[4] To address this, you can try:

  • Adjusting the Mobile Phase Composition: Modifying the organic solvent content or the gradient slope can help improve co-elution.[3]

  • Using a Lower Resolution Column: If co-elution is critical and the separation is problematic, a column with lower resolving power might be considered.[3]

Q5: I suspect hydrogen-deuterium (H/D) back-exchange is occurring with my this compound standard. Can the mobile phase be a factor?

A5: Yes, H/D back-exchange, where deuterium atoms on your standard are replaced by protons from the solvent, can be influenced by the mobile phase. This can lead to a decreasing signal for your deuterated standard and a corresponding increase in the analyte signal.[3] To minimize this:

  • Adjust the Mobile Phase pH: H/D exchange can be pH-dependent. Experiment with slightly different pH values to see if the exchange is minimized.[3]

  • Consider a Non-Aqueous Mobile Phase: If your chromatography allows, using a non-aqueous mobile phase can reduce the source of protons for exchange.[3]

Data and Experimental Protocols

Impact of Mobile Phase Additives on Ionization

The choice of additive in the mobile phase significantly influences the ionization efficiency of this compound. Acidic modifiers are generally preferred for positive mode ESI to promote protonation.

Mobile Phase AdditiveTypical ConcentrationExpected Impact on this compound Ionization (Positive ESI)
Formic Acid 0.1 - 0.2%High Signal Intensity: Promotes the formation of [M+H]+ ions, leading to excellent sensitivity.[5]
Ammonium Acetate 5 - 10 mMGood Signal Intensity: Acts as a buffer to control pH and can improve peak shape. May form [M+NH4]+ adducts, but often still provides good signal for the protonated molecule.[6][7]
Ammonium Formate 5 - 10 mMHigh Signal Intensity: Similar to formic acid, it promotes protonation and is a volatile buffer compatible with MS. Often provides better signal than acetate buffers.
Acetic Acid 0.1 - 0.2%Moderate Signal Intensity: Can be used to lower pH, but may not be as effective as formic acid for maximizing signal for all compounds.
No Additive N/ALow and Unstable Signal: Without a proton source, ionization will be inefficient and highly variable.
Effect of Organic Solvent on Signal Intensity

The organic solvent choice and concentration affect the desolvation process in the ESI source.

Organic SolventTypical Gradient RangeImpact on this compound Ionization
Acetonitrile 5% - 95%Generally Preferred: Lower viscosity and high volatility often lead to more efficient desolvation and better ionization efficiency compared to methanol.
Methanol 5% - 95%Good Alternative: Can be used effectively. In some cases, it may provide different selectivity. It is a more protic solvent, which can influence ionization.

Experimental Protocol: Analysis of this compound by LC-MS/MS

This protocol provides a general framework. Optimization may be required for specific instrumentation and matrices.

1. Sample Preparation (Human Plasma)

  • To 100 µL of plasma, add the internal standard solution (this compound).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • MRM Transitions: To be optimized by infusing a standard solution of this compound.

Visual Troubleshooting Guide

TroubleshootingWorkflow start_node Start: Low/Unstable Signal for this compound check_ph Is Mobile Phase pH Acidic? (e.g., pH 2.5-4) start_node->check_ph check_additive Is a Suitable Additive Present? (e.g., Formic Acid, Ammonium Formate) check_ph->check_additive Yes solution_ph Solution: Add 0.1% Formic Acid to Aqueous and Organic Phases check_ph->solution_ph No check_solvents Are Solvents LC-MS Grade and Freshly Prepared? check_additive->check_solvents Yes solution_additive Solution: Incorporate 0.1% Formic Acid or 5-10 mM Ammonium Formate check_additive->solution_additive No check_adducts Check for Adduct Formation in Full Scan Mode check_solvents->check_adducts Yes solution_solvents Solution: Replace with High-Purity LC-MS Grade Solvents check_solvents->solution_solvents No solution_adducts Solution: Minimize Na+/K+ Sources. Optimize Source Conditions. check_adducts->solution_adducts Yes, Significant Adducts end_node Signal Improved check_adducts->end_node No Adducts or Resolved solution_ph->end_node solution_additive->end_node solution_solvents->end_node solution_adducts->end_node

Caption: Troubleshooting workflow for low signal of this compound.

References

Technical Support Center: Simultaneous Analysis of Multiple Nicotine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement and simultaneous analysis of multiple nicotine metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the simultaneous analysis of multiple nicotine metabolites?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the simultaneous, sensitive, and specific quantification of nicotine and its various metabolites in biological matrices.[1][2][3][4][5] While gas chromatography (GC) methods exist, LC-MS/MS generally offers higher sensitivity and can analyze a wider range of metabolites, including glucuronide conjugates, sometimes with direct injection after minimal sample preparation.[6][7]

Q2: What are the most critical nicotine metabolites to include in a simultaneous analysis panel?

A2: A comprehensive panel should ideally include nicotine, cotinine, and trans-3'-hydroxycotinine, as they are the most abundant and clinically relevant analytes.[8][9] For a more detailed metabolic profile, it is beneficial to also include nornicotine, norcotinine, cotinine N-oxide, and nicotine N'-oxide.[10] The inclusion of anabasine, a tobacco alkaloid not found in nicotine replacement therapies, can be used to distinguish between tobacco use and NRT.[11][12]

Q3: What are the common challenges encountered during method development for nicotine metabolite analysis?

A3: The most frequent challenges include managing matrix effects, particularly ion suppression in LC-MS/MS, ensuring efficient extraction of all analytes with varying polarities, and achieving good chromatographic separation of structurally similar compounds.[10] Another challenge can be the interference of cotinine N-oxide with the matrix, which may hinder its determination.[9]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, several strategies can be employed. These include:

  • Effective sample preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation help remove interfering substances.[10]

  • Sample dilution: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[10]

  • Use of isotopically labeled internal standards: These standards co-elute with the analytes and experience similar matrix effects, thus providing more accurate quantification.[10]

  • Chromatographic separation: Optimizing the HPLC gradient can separate analytes from the bulk of the matrix components.[10]

Q5: What type of HPLC column is recommended for nicotine metabolite analysis?

A5: A C18 or a biphenyl column is commonly used.[8][11] A biphenyl column can provide good retention and peak shape for basic compounds like nicotine and its metabolites, even with MS-friendly low-pH mobile phases, which can reduce peak tailing.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; inappropriate mobile phase pH.Use a column designed for basic compounds (e.g., biphenyl).[11] Optimize mobile phase pH; for basic analytes, a low pH mobile phase is often effective.[11]
Low Analyte Recovery Inefficient extraction procedure.Optimize the extraction solvent and pH. For a broad range of metabolites, a multi-step extraction or a more universal solvent mixture might be necessary. Supported liquid extraction (SLE) can also be an effective technique.[8]
High Signal Variability / Poor Reproducibility Inconsistent sample preparation; matrix effects (ion suppression or enhancement).Automate sample preparation if possible. Always use an appropriate internal standard for each analyte.[10] Evaluate and optimize the sample cleanup procedure to remove interfering matrix components.
Inaccurate Quantification Matrix effects; improper calibration curve.Use matrix-matched calibrators or isotopically labeled internal standards.[10] Ensure the calibration range covers the expected concentrations of the samples.[11][13]
Co-elution of Analytes Insufficient chromatographic resolution.Optimize the HPLC gradient, flow rate, and column temperature. Consider a longer column or a column with a different stationary phase.
Ghost Peaks Carryover from previous injections.Implement a robust needle and column wash protocol between samples. Injecting a blank solvent after a high-concentration sample can confirm carryover.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Nicotine, Cotinine, and trans-3'-hydroxycotinine in Serum

This protocol is based on an isotope-dilution high-performance liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometric (ID HPLC-APCI MS/MS) method.[8]

1. Sample Preparation (Supported Liquid Extraction - SLE)

  • Spike 100 µL of serum sample with internal standards (e.g., methyl-D3-cotinine and methyl-D3-trans-3'-hydroxycotinine).
  • Basify the sample.
  • Apply the basified sample to an SLE plate.
  • Extract the analytes using an isopropanol/methylene chloride mixture.
  • Evaporate the organic extract to dryness.
  • Reconstitute the residue in the mobile phase for injection.

2. HPLC Conditions

  • Column: C18 analytical column
  • Mobile Phase: Optimized gradient of aqueous and organic solvents (e.g., methanol or acetonitrile with a pH modifier like formic acid or ammonium formate).
  • Flow Rate: As per column specifications (e.g., 0.5 mL/min).
  • Injection Volume: 10 µL.

3. MS/MS Conditions (APCI)

  • Ionization Mode: Positive
  • Monitoring: Multiple Reaction Monitoring (MRM)
  • Optimize MRM transitions for each analyte and internal standard.

Protocol 2: Direct Quantification of Nicotine and its Glucuronide Metabolites in Urine

This method allows for the direct measurement of nicotine, cotinine, trans-3'-hydroxycotinine, and their respective glucuronides without an enzymatic hydrolysis step.[7]

1. Sample Preparation

  • Thaw urine samples to room temperature.
  • Vortex the samples.
  • Dilute the urine samples with a suitable buffer containing isotopically labeled internal standards.
  • Centrifuge to pellet any precipitates.
  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Column: Suitable for polar compounds (e.g., a biphenyl or a mixed-mode column).
  • Mobile Phase: A gradient program designed to separate both the free and glucuronidated forms of the metabolites.
  • MS Detection: ESI in positive mode with optimized MRM transitions for all parent and glucuronidated metabolites.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Nicotine and Key Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nicotine163.2130.1
Cotinine177.498.3
trans-3'-hydroxycotinine193.280.1
Nornicotine149.280.1
Anabasine163.2134.1
Nicotine-D4 (IS)167.2134.1
Cotinine-D3 (IS)180.2101.1

Note: These values are illustrative and should be optimized for the specific instrument used.

Table 2: Linearity Ranges from a Validated LC-MS/MS Method in Urine [11]

AnalyteLinear Range (ng/mL)
Nicotine2 - 1,000
Nornicotine2 - 1,000
Norcotinine2 - 1,000
Anabasine2 - 1,000
Cotinine5 - 5,000
trans-3'-hydroxycotinine10 - 5,000

Visualizations

Nicotine_Metabolism_Pathway Nicotine Nicotine Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6 Nicotine_Imine Nicotine-Δ1'(5')-iminium ion Nicotine->Nicotine_Imine CYP2A6 Nicotine_N_Oxide Nicotine-1'-N-oxide Nicotine->Nicotine_N_Oxide FMO3 Cotinine Cotinine trans_3_HC trans-3'-hydroxycotinine Cotinine->trans_3_HC CYP2A6 Cotinine_N_Oxide Cotinine-N-oxide Cotinine->Cotinine_N_Oxide Nicotine_Imine->Cotinine Aldehyde Oxidase

Caption: Major metabolic pathways of nicotine.

Troubleshooting_Workflow Start Problem with LC-MS/MS Data Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Intensity Check Signal Intensity and Reproducibility Start->Check_Intensity Check_Accuracy Check Accuracy of Quantification Start->Check_Accuracy Tailing Peak Tailing? Check_Peak_Shape->Tailing Low_Intensity Low or Variable Intensity? Check_Intensity->Low_Intensity Inaccurate Inaccurate Results? Check_Accuracy->Inaccurate Tailing->Check_Intensity No Optimize_Mobile_Phase Optimize Mobile Phase pH or Change Column Tailing->Optimize_Mobile_Phase Yes Low_Intensity->Check_Accuracy No Optimize_Extraction Optimize Sample Prep (Extraction/Cleanup) Low_Intensity->Optimize_Extraction Yes Check_IS Verify Internal Standard Performance Low_Intensity->Check_IS Yes Inaccurate->Check_IS Yes Matrix_Matched_Cal Use Matrix-Matched Calibrators Inaccurate->Matrix_Matched_Cal Yes

References

Validation & Comparative

A Comparative Guide to the Method Validation for Hydroxycotinine Quantification Using a Deuterated (d3) Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of method validation parameters for the quantification of trans-3'-hydroxycotinine, a primary metabolite of cotinine and a key biomarker of nicotine exposure, using its deuterated internal standard (hydroxycotinine-d3). The comparison extends to alternative analytical approaches, offering a detailed overview for selecting the most suitable method for specific research needs. All validation data is presented in accordance with established regulatory guidelines from the FDA and EMA.[1][2][3]

Method 1: Quantification of Hydroxycotinine with Hydroxycotinine-d3 Internal Standard by LC-MS/MS

The use of a stable isotope-labeled internal standard, such as hydroxycotinine-d3, is considered the gold standard for quantitative bioanalysis using mass spectrometry.[4] This approach minimizes the impact of matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[5]

Experimental Protocol

A typical experimental workflow for the analysis of hydroxycotinine in biological matrices like urine or plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Objective: To extract hydroxycotinine and the internal standard from the biological matrix and remove interfering substances.

  • Procedure:

    • To 180 µL of blank urine, add 10 µL of the standard spiking solution and 10 µL of the hydroxycotinine-d3 internal standard working solution. For blank samples, add 10 µL of water and 10 µL of methanol respectively.[6]

    • Vortex the samples for 30 seconds and then centrifuge at 5000 rpm for 5 minutes.[6]

    • Condition a SOLA CX SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[6]

    • Load the pre-treated sample onto the SPE cartridge.[6]

    • Wash the cartridge with 1000 µL of 5 mM ammonium formate.[6]

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Column: A C18 column is commonly used for separation.[6][7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[5][7]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[5][8] The transitions from the precursor ion to the product ion are monitored for both hydroxycotinine and hydroxycotinine-d3.

Method Validation Parameters

The following table summarizes the typical validation parameters for the quantification of hydroxycotinine using a d3 standard by LC-MS/MS, compiled from various studies. The acceptance criteria are based on FDA and EMA guidelines, which generally require accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision to be ≤15% (≤20% at the LLOQ).[2]

ParameterMatrixTypical Value/RangeReference
Linearity (r²) Urine, Plasma>0.99[6][7]
Lower Limit of Quantification (LLOQ) Urine1 - 10 ng/mL[6]
Plasma0.07 - 1.94 ng/mL[7]
Meconium1.25 ng/g[5]
Accuracy (% Bias) UrineWithin ±15%[6][9]
Plasma96.66% to 99.39%[7]
MeconiumWithin ±25%[5]
Precision (% RSD) Urine< 9.0%[6][9]
Plasma< 6%[7]
Meconium< 10% (Intra-day)[5]
Recovery Urine> 79.3%[6]
MeconiumNot specified, but matrix effects compensated by IS[5]

Alternative Methods for Hydroxycotinine Quantification

While LC-MS/MS with a deuterated internal standard is the preferred method, other techniques can be employed. This section compares the performance of these alternative methods.

Method 2: LC-MS/MS with a Non-Deuterated Internal Standard

In some cases, a non-deuterated internal standard, such as a structural analog, may be used. While more cost-effective, this approach may not fully compensate for matrix effects and can lead to lower accuracy and precision compared to using a stable isotope-labeled standard.[4]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of small molecules. However, it often requires derivatization of the analyte to increase its volatility, which can add complexity to the sample preparation process.

Method 4: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and less expensive technique compared to mass spectrometry. However, it generally has lower sensitivity and selectivity, making it more susceptible to interferences from the biological matrix.[4] For this method, internal standards like 2-phenylimidazole or 5-methylcotinine have been used.[4]

Comparative Summary of Analytical Methods

The following table provides a comparative overview of the different analytical methods for hydroxycotinine quantification.

FeatureLC-MS/MS with d3-StandardLC-MS/MS with Non-Deuterated ISGC-MSHPLC-UV
Selectivity Very HighHighHighModerate
Sensitivity Very High (ng/mL to pg/mL)HighHighLow (µg/mL to ng/mL)
Accuracy Very HighGood to HighHighModerate to Good
Precision Very HighGood to HighHighGood
Matrix Effect Compensation ExcellentModerateGoodPoor
Sample Preparation Moderate (SPE often required)Moderate (SPE often required)Complex (Derivatization may be needed)Simple to Moderate
Cost HighHighModerate to HighLow
Throughput HighHighModerateModerate

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the analytical methods.

cluster_prep Sample Preparation cluster_analysis Analysis Matrix Biological Matrix (Urine/Plasma) Spike Spike with Hydroxycotinine-d3 IS Matrix->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Reconstitute Dry & Reconstitute Elute->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

References

The Critical Role of Internal Standards in LC-MS Analysis: A Comparative Guide for (Rac)-Hydroxycotinine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nicotine metabolites, the choice of an appropriate internal standard is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive comparison of (Rac)-Hydroxycotinine-d3 with other internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of hydroxycotinine, a major metabolite of cotinine and a key biomarker of tobacco exposure.

In bioanalytical method development, internal standards are essential for correcting variabilities in sample preparation, injection volume, and instrument response. The ideal internal standard should closely mimic the analyte's chemical and physical properties, including its extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with its detection. This guide delves into the performance of this compound and other commonly used internal standards, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative LC-MS/MS analysis. These standards co-elute with the analyte of interest, providing the most effective compensation for matrix effects and other sources of analytical variability.[1][2][3]

Deuterated Internal Standards: The Preferred Choice

Deuterated analogs of the analyte, such as this compound and Cotinine-d3, are the most commonly employed internal standards for the analysis of hydroxycotinine and cotinine.[4][5] Their structural similarity ensures that they behave almost identically to the target analyte during sample processing and analysis, leading to high accuracy and precision.

Several studies have demonstrated the excellent performance of methods utilizing deuterated internal standards for the quantification of hydroxycotinine. These methods consistently achieve high levels of accuracy, precision, and linearity.

Internal StandardAnalyte(s)MatrixAccuracy (%)Precision (%RSD)Linearity (r²)Reference
trans-3-hydroxycotinine-d3 trans-3'-hydroxycotinine, CotinineSerumWithin ±15%<10%Not specified[4]
OH-cotinine-D3 OH-cotinine, Cotinine, Nicotine, Norcotinine, NornicotineMeconiumWithin 25% of target<20%>0.99[2]
Cotinine-d3 Cotinine, 3-hydroxycotinineSerumRelative errors within ± 7%<11%Not specified[6]
Cotinine-d3 Nicotine, Cotinine, trans-3-hydroxycotinineUrine%RSD < 9.0%<9.0%Not specified
Nicotine-d3 Cotinine, 3'-OH-Cot, 2'S-Nic-OxUrineNot specifiedRepeatability <3.1%, Reproducibility <10.1%>0.996[7]

Key Advantages of Deuterated Internal Standards:

  • Co-elution with Analyte: Minimizes the impact of matrix effects on quantification.[1]

  • Similar Extraction Recovery: Ensures that any loss of analyte during sample preparation is mirrored by the internal standard.

  • Improved Accuracy and Precision: Leads to more reliable and reproducible results.[4][8]

Non-Deuterated Internal Standards: Alternative Options

While less common, non-deuterated compounds that are structurally similar to the analyte of interest can also be used as internal standards. Examples include desipramine-d3, ritonavir, N-ethylnorcotinine, and milrinone.[9] However, these standards may not perfectly mimic the behavior of hydroxycotinine, potentially leading to less accurate quantification, especially in complex biological matrices. A study utilizing desipramine-d3 as an internal standard for nicotine and its metabolites reported a wider range of recovery rates.

Internal StandardAnalyte(s)MatrixRecovery (%)Reference
desipramine-d3 Nicotine, Cotinine, trans-3'-hydroxycotinineBlood90.2 - 111.6%[10]

The choice between a deuterated and a non-deuterated internal standard often depends on the specific requirements of the assay, the complexity of the sample matrix, and the availability of the standard. For high-stakes applications such as clinical trials or forensic analysis, the use of a stable isotope-labeled internal standard like this compound is strongly recommended to ensure the highest level of data integrity.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols from studies utilizing deuterated internal standards for hydroxycotinine quantification.

Protocol 1: Analysis of Cotinine and trans-3'-hydroxycotinine in Serum[4]
  • Sample Preparation: Supported liquid extraction (SLE) is employed for sample cleanup.

  • Internal Standards: Cotinine-D3 and trans-3-hydroxycotinine-D3 are added to the samples.

  • LC-MS/MS System: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Quantification: The method demonstrates excellent sensitivity, specificity, precision (<10%), and accuracy (±15%).

Protocol 2: Quantification of Nicotine and Metabolites in Meconium[2]
  • Sample Preparation: A multi-step extraction process is used to isolate the analytes from the complex meconium matrix.

  • Internal Standards: Deuterated analogs of each analyte, including OH-cotinine-D3, are used.

  • LC-MS/MS System: Liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS).

  • Calibration: Calibration is performed using deuterated internal standardization with a weighted least squares regression.

Protocol 3: Determination of Cotinine and 3-hydroxycotinine in Human Serum[6]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Internal Standard: Cotinine-d3.

  • LC-MS/MS System: API5500 triple quadrupole mass spectrometer with an ESI ion source, operated in multiple reaction monitoring (MRM) mode.

  • Chromatography: Separation is achieved on a ZORBAX SB-Phenyl column.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship in choosing an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Serum, Urine) Add_IS Addition of this compound Sample->Add_IS Extraction Extraction (e.g., LLE, SPE, PP) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Result_Reporting Result Reporting Concentration_Calculation->Result_Reporting

Caption: A generalized workflow for the quantification of hydroxycotinine using LC-MS/MS with an internal standard.

internal_standard_selection Start Start: Need for Accurate Quantification Ideal_IS Ideal Internal Standard Properties Start->Ideal_IS SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., this compound) Ideal_IS->SIL_IS Best Match Analog_IS Structural Analog IS (Non-deuterated) Ideal_IS->Analog_IS Alternative High_Accuracy High Accuracy & Precision SIL_IS->High_Accuracy Moderate_Accuracy Potentially Lower Accuracy Analog_IS->Moderate_Accuracy

Caption: Decision pathway for selecting an appropriate internal standard for quantitative bioanalysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Nicotine Biomarker Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of nicotine and its primary metabolites, cotinine and trans-3'-hydroxycotinine, in biological matrices. The objective is to offer a clear, data-driven overview of method performance to aid in the selection of the most appropriate analytical technique for research, clinical, and drug development applications. This document synthesizes data from various validated methods, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance of various validated analytical methods for the determination of nicotine and its metabolites. These metrics are crucial for comparing the suitability of each method for specific applications, considering factors like required sensitivity, sample volume, and throughput.

Table 1: Comparison of LC-MS/MS Method Performance for Nicotine Metabolite Analysis

Analyte(s)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy/Recovery (%)Reference
Nicotine, Cotinine, 3-OH-CotininePlasma10 - 100010< 15%< 15%50 - 97%[1]
NicotinePlasma0.77 - 15000.772.3 - 8.0%6.6 - 11.7%89.8 - 110.4%[2]
Cotinine, 3-OH-CotinineSerumN/ACotinine: 0.010, 3-OH-Cotinine: 0.004< 10%< 10%±15%N/A
Nicotine, Cotinine, 3-OH-CotinineUrineNicotine/Cotinine: 1-1000, 3-OH-Cotinine: 10-1000Nicotine/Cotinine: 1, 3-OH-Cotinine: 10< 9.0%< 9.0%> 79.3%[3]
Nicotine, 8 metabolitesPlasmaVaries per analyte1.0≤ 14%≤ 17%52 - 88%[4]
Nicotine, 8 metabolitesUrineVaries per analyte2.5≤ 14%≤ 17%51 - 118%[4]

Table 2: Comparison of GC-MS and Immunoassay Method Performance

MethodAnalyte(s)MatrixLinearity Range (ng/mL)LOD/LOQ (ng/mL)Precision (%CV)Accuracy/Recovery (%)Reference
GC-MS Cotinine, 3-OH-CotinineUrine10 - 6000LOD: 0.02-0.06, LOQ: 10< 9%-2.66 to 5.28% deviationN/A
Immunoassay (ELISA) CotinineSaliva0.8 - 2000.15N/AN/A[5]
Immunoassay (NicAlert™) CotinineSalivaQualitative (zones 0-6)N/AN/AN/A[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of current standards in the field for the analysis of nicotine and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Nicotine, Cotinine, and trans-3'-hydroxycotinine in Human Plasma

This protocol is a synthesized example based on common practices in the cited literature.[1][2][7]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 200 µL of methanol containing an appropriate concentration of deuterated internal standards (e.g., cotinine-d3, nicotine-d4).[7]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • Column: A reversed-phase column, such as a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size), is often used for optimal separation.[7]

  • Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.[7]

  • Mobile Phase B: Methanol.[7]

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.[7]

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nicotine: e.g., m/z 163.2 → 130.1

    • Cotinine: e.g., m/z 177.2 → 98.0

    • trans-3'-hydroxycotinine: e.g., m/z 193.2 → 80.1

    • Internal Standards: Monitor the corresponding transitions for the deuterated analogs.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Nicotine and Cotinine in Urine

This protocol is a generalized procedure based on established GC-MS methods.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of urine, add an internal standard (e.g., quinoline).

  • Add 1 mL of 5 M sodium hydroxide to basify the sample.

  • Add 5 mL of a mixture of dichloromethane and isopropanol (e.g., 95:5 v/v).

  • Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for injection.

2. GC-MS Conditions

  • Column: A capillary column suitable for basic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.[8]

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification of target ions for each analyte and internal standard.

Immunoassay (ELISA) Protocol for Salivary Cotinine

This is a general protocol for a competitive ELISA, based on commercially available kits.[5][10]

1. Sample Collection and Preparation

  • Collect saliva samples using a collection device as per the manufacturer's instructions.

  • Centrifuge the saliva samples to remove any particulate matter.

  • Samples may need to be diluted with the provided assay diluent.

2. Assay Procedure

  • Pipette standards, controls, and prepared saliva samples into the appropriate wells of the antibody-coated microplate.

  • Add the cotinine-enzyme conjugate to each well.

  • Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.

  • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution (e.g., TMB) to each well and incubate for a set time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of cotinine in the sample.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

3. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of cotinine in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of nicotine and a typical experimental workflow for the analysis of nicotine biomarkers.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6, AOX1 Nicotine_N_Oxide Nicotine-N'-Oxide Nicotine->Nicotine_N_Oxide FMO3 Nornicotine Nornicotine Nicotine->Nornicotine trans_3_hydroxycotinine trans-3'-hydroxycotinine Cotinine->trans_3_hydroxycotinine CYP2A6 Cotinine_N_Oxide Cotinine-N-Oxide Cotinine->Cotinine_N_Oxide Norcotinine Norcotinine Cotinine->Norcotinine

Caption: Metabolic pathway of nicotine to its major metabolites.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Plasma, Urine, Saliva) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (SPE, LLE, Protein Precipitation) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (LC or GC) Evaporation->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS/MS) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

Caption: General experimental workflow for biomarker analysis.

References

Navigating the Landscape of Hydroxycotinine Quantification: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methods for hydroxycotinine quantification. This report synthesizes data from multiple inter-laboratory studies to provide a clear perspective on the reliability and consistency of results across different analytical techniques and laboratories.

The quantification of 3-hydroxycotinine (3HC), a major metabolite of nicotine, is a critical biomarker in tobacco exposure assessment and smoking cessation research. The ratio of 3HC to its precursor, cotinine (the nicotine metabolite ratio or NMR), serves as a reliable indicator of CYP2A6 enzyme activity, which governs the rate of nicotine metabolism.[1][2] Given its significance, the accuracy and reproducibility of 3HC quantification are paramount. This guide provides an objective comparison of the analytical methods employed in various laboratories, supported by experimental data from published inter-laboratory comparison studies.

Comparative Analysis of Quantitative Data

An extensive review of inter-laboratory studies reveals a strong consensus on the reliability of plasma as a biological matrix for measuring the nicotine metabolite ratio (NMR).[1][3] Studies involving multiple laboratories using diverse analytical methods have demonstrated a high degree of agreement in plasma NMR results.[1][4][5] In contrast, urinary NMR measurements have shown weaker agreement and correlation between different methods.[1][3][5]

The primary analytical techniques employed for hydroxycotinine quantification include liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography with UV detection (HPLC-UV).[4][6] While all methods have demonstrated the ability to distinguish between smokers and non-smokers, their performance characteristics, such as limits of quantification (LOQ), vary.[7][8]

Below is a summary of quantitative data from a notable inter-laboratory comparison study involving eight laboratories and various analytical methods.[1][4]

Table 1: Inter-laboratory Comparison of Plasma Nicotine Metabolite Ratio (NMR) Measurement

Analytical Method CategoryIonization TechniqueBland-Altman Ratio RangePearson Correlation (r)
LC-MS/MSAPCI0.82 - 1.16> 0.96
LC-MS/MSESI0.82 - 1.16> 0.96
GC-MS-0.82 - 1.16> 0.96

Data synthesized from a study where plasma samples (n=35) were sent to eight different laboratories.[1][4]

Table 2: Reported Limits of Quantification (LOQ) for Hydroxycotinine

Analytical MethodMatrixLOQ (ng/mL)Reference
LC-MS/MSSerum0.004[6]
LC-MS/MSSerum0.50[9]
GC-MSUrine10[10]
HPLC-UV-< 1 to 12.5[4]
LC-Orbitrap-MS/MSUrine0.03 µg/mL (30 ng/mL)[11]

The data clearly indicates that while different methods are utilized, LC-MS/MS based approaches, particularly with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), provide highly correlated and agreeable results for plasma NMR.[1][4] The LOQs for hydroxycotinine can vary significantly depending on the method and the laboratory's specific protocol.[4][6][7]

Experimental Protocols and Methodologies

A comprehensive understanding of the experimental protocols is crucial for interpreting the comparative data. The following section outlines a generalized workflow and specific details of the analytical methods cited in the inter-laboratory studies.

Generalized Workflow for Inter-laboratory Comparison

The typical workflow for an inter-laboratory comparison of hydroxycotinine quantification involves several key stages, from initial sample preparation to final statistical analysis.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleCollection Sample Collection (Plasma/Urine) SampleDistribution Sample Aliquoting & Distribution to Labs SampleCollection->SampleDistribution SamplePrep Sample Preparation (e.g., SPE, LLE) SampleDistribution->SamplePrep InstrumentalAnalysis Instrumental Analysis (LC-MS/MS, GC-MS) SamplePrep->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataAnalysis Data Analysis (Concentration Calculation) DataAcquisition->DataAnalysis StatisticalComparison Statistical Comparison (Bland-Altman, Correlation) DataAnalysis->StatisticalComparison Reporting Reporting of Results StatisticalComparison->Reporting

Figure 1: Generalized workflow for an inter-laboratory comparison study.
Analytical Methods

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and sensitive method for hydroxycotinine quantification.[6][12]

    • Sample Preparation: Typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix.[6][10] Deuterated internal standards for both cotinine and 3-hydroxycotinine are commonly used to ensure accuracy.[4]

    • Chromatographic Separation: A C18 reversed-phase column is often used to separate hydroxycotinine from other components in the sample.

    • Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer, often in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[11] Ionization is typically performed using ESI or APCI.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An established method that also offers high sensitivity and specificity.[10]

    • Sample Preparation: Requires derivatization of the analytes to make them volatile for gas chromatography.

    • Separation and Detection: The derivatized sample is injected into a gas chromatograph for separation, followed by detection using a mass spectrometer.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A less common method compared to MS-based techniques, primarily due to its lower sensitivity.[4]

    • Internal Standards: Non-deuterated internal standards such as 2-phenylimidazole or 5-methylcotinine have been used.[4]

Metabolic Pathway of Nicotine

The quantification of hydroxycotinine is fundamentally linked to the metabolic pathway of nicotine. Understanding this pathway is essential for interpreting the significance of the measured analyte.

G Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (~90%) Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 (100%)

Figure 2: Metabolic pathway from nicotine to hydroxycotinine.

The enzyme CYP2A6 is the primary catalyst for the conversion of nicotine to cotinine and subsequently for the conversion of cotinine to 3-hydroxycotinine.[1][2] The ratio of 3HC to cotinine (NMR) is therefore a direct reflection of the activity of this enzyme.[1][2]

Conclusion

The inter-laboratory comparison studies consistently demonstrate that while various analytical methods can be used for hydroxycotinine quantification, LC-MS/MS stands out for its sensitivity and robustness, particularly when analyzing plasma samples.[1][4][6] The strong agreement in plasma NMR results across different laboratories and methods underscores its reliability as a biomarker for nicotine metabolism.[1][3][5] For researchers and drug development professionals, the choice of analytical method should be guided by the required sensitivity, the biological matrix being analyzed, and the specific research question. This guide provides a foundational understanding of the comparative performance of these methods, enabling more informed decisions in future studies.

References

The Gold Standard for Nicotine Metabolite Analysis: A Guide to Methods Utilizing (Rac)-Hydroxycotinine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nicotine metabolites, the choice of an appropriate internal standard is paramount to ensuring analytical accuracy and precision. This guide provides an objective comparison of analytical methods utilizing (Rac)-Hydroxycotinine-d3 against other common internal standards for the determination of trans-3'-hydroxycotinine, a key biomarker of nicotine metabolism. The experimental data and detailed protocols presented herein support the superior performance of deuterated internal standards in bioanalytical applications.

The quantification of nicotine and its metabolites is crucial for understanding tobacco exposure, smoking cessation therapies, and the pharmacokinetics of nicotine delivery systems. Trans-3'-hydroxycotinine is a major metabolite of cotinine, and its ratio to cotinine serves as a biomarker for the activity of the CYP2A6 enzyme, which is responsible for nicotine metabolism[1][2]. Accurate and precise measurement of these analytes is therefore essential for clinical and research applications. The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in mass spectrometry-based bioanalysis. This is because it closely mimics the analyte of interest during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response[3].

Comparative Analysis of Analytical Methods

The following tables summarize the performance of various analytical methods for the quantification of trans-3'-hydroxycotinine, highlighting the accuracy and precision achieved with different internal standards. The data is compiled from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common and sensitive technique for this type of analysis.

Table 1: Performance Metrics of Methods Using Deuterated Internal Standards for trans-3'-Hydroxycotinine Analysis
Internal StandardMatrixLLOQ (ng/mL)Accuracy (%RE)Precision (%RSD)Reference
This compound Human Plasma286.2 - 113.61.9 - 12.3 (intra-day) 4.4 - 15.9 (inter-day)[4]
OH-cotinine-d3Human Oral Fluid0.5Within ±13% of targetNot specified[5]
OH-cotinine-d3Meconium1.25Within ±25% of target<10% (intra-day)[6]
trans-3'-hydroxycotinine-d9Plasma, Saliva, Urine0.02 - 0.1Not specifiedNot specified[7]
Table 2: Performance Metrics of Methods Using Other Internal Standards for Nicotine Metabolite Analysis
Internal StandardAnalyte(s)MatrixLLOQ (ng/mL)Accuracy (%RE)Precision (%RSD)Reference
Cotinine-d3Cotinine, 3-hydroxycotinineHuman Serum0.05 (Cotinine) 0.5 (3-hydroxycotinine)Within ±7%<11% (intra- and inter-day)[8]
Cotinine-d3Nicotine, Cotinine, 3-hydroxycotinineUrine1 (Nicotine, Cotinine) 10 (3-hydroxycotinine)Within ±15%<9.0%[9]
Nicotine-d4, Cotinine-d3Nicotine, Cotinine, 3-hydroxycotinineHuman Plasma2 (Nicotine) 1 (Cotinine) 2 (3-hydroxycotinine)86.2 - 113.61.9 - 12.3 (intra-day) 4.4 - 15.9 (inter-day)[4]
2-phenylimidazole or 5-methylcotinineCotinine, 3-hydroxycotininePlasma, Urine<1 - 12.5Not specifiedNot specified[1]

The data clearly indicates that methods employing deuterated internal standards, particularly this compound and its analogs, consistently achieve high levels of accuracy and precision with low limits of quantification across various biological matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantification of trans-3'-hydroxycotinine using a deuterated internal standard.

Key Experiment: Quantification of trans-3'-hydroxycotinine in Human Plasma using LC-MS/MS with this compound

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract trans-3'-hydroxycotinine and the internal standard from plasma while removing interfering matrix components.

  • Procedure:

    • To 0.5 mL of plasma, add the internal standard solution (this compound).

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes of interest.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis[4].

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate the analyte from other components and detect it with high sensitivity and specificity.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for good retention and separation of polar metabolites like hydroxycotinine[4].

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically employed[4].

    • Flow Rate: A flow rate of around 0.4 mL/min is common.

  • Mass Spectrometric Conditions:

    • Ionization: Positive ion electrospray ionization (ESI) is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both trans-3'-hydroxycotinine and this compound. This provides high selectivity and sensitivity.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Figure 1: General Workflow for Nicotine Metabolite Analysis. cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of This compound Biological_Sample->Add_IS Extraction Extraction (e.g., SPE, LLE, PPT) Add_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Results (Concentration) Quantification->Results

Caption: General workflow for nicotine metabolite analysis.

Figure 2: Signaling Pathway of Nicotine Metabolism. Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 trans_3_hydroxycotinine trans-3'-hydroxycotinine Cotinine->trans_3_hydroxycotinine CYP2A6

References

Navigating the Analytical Landscape: A Comparative Guide to (Rac)-Hydroxycotinine-d3 Assays for Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. This guide provides a comparative analysis of assay performance for (Rac)-Hydroxycotinine-d3, a key deuterated internal standard used in bioanalytical studies of nicotine metabolism. We delve into the critical parameters of linearity and range determination, offering a clear comparison of methodologies and presenting supporting experimental data to inform your assay selection and development.

The determination of cotinine and its major metabolite, trans-3'-hydroxycotinine, is crucial for assessing tobacco smoke exposure and understanding nicotine metabolism.[1][2][3] The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This approach ensures high sensitivity, specificity, and accuracy by correcting for matrix effects and variations during sample processing and analysis.[4]

Comparative Performance of Hydroxycotinine Assays

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range of various published LC-MS/MS methods for the determination of hydroxycotinine, often in conjunction with cotinine and other nicotine metabolites.

Analyte(s)MethodMatrixLinearity RangeCorrelation Coefficient (R²)Lower Limit of Quantification (LLOQ)Reference
trans-3'-hydroxycotinine, CotinineLC-MS/MSSerumLow Curve: 0-5 ng/mL, High Curve: 0-20 ng/mL> 0.9990.004 ng/mL (HCT)[4]
trans-3'-hydroxycotinine, CotinineLC-Orbitrap-MS/MSUrine0.03 - 1.0 µg/mL> 0.996Not explicitly stated, LOD determined by S/N of 3[2][6]
trans-3'-hydroxycotinine, CotinineGC-MSUrine10 - 6000 ng/mL> 0.999 (OH-COT)10 ng/mL[7]
3-hydroxycotinine, CotinineLC-MS/MSSerum0.50 - 1250 ng·mL⁻¹Not explicitly stated0.5 ng·mL⁻¹[8]
trans-3'-hydroxycotinine, Cotinine, Nicotine, Nornicotine, Norcotinine, AnabasineLC-MS/MSUrine10 - 5,000 ng/mLNot explicitly stated10 ng/mL[9]
trans-3'-hydroxycotinine, Cotinine, Nicotine, Norcotinine, MecamylamineLC-MS/MSUrine0.5 - 500 ng/ml> 0.990.5 ng/ml[10]
trans-3'-hydroxycotinine, Cotinine, Nicotine, Nornicotine, NorcotinineLC-APCI-MS/MSMeconium1.25 or 5 - 500 ng/g> 0.991.25 ng/g[5]

Experimental Workflow for Linearity and Range Determination

The following diagram illustrates a typical experimental workflow for establishing the linearity and analytical range of a this compound assay using LC-MS/MS.

G cluster_prep Standard Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Evaluation stock Primary Stock Solutions (Analyte & IS) working Working Standard Solutions (Serial Dilutions) stock->working calibrators Calibration Standards (Spiked Matrix) working->calibrators qcs Quality Control Samples (Low, Mid, High) working->qcs extraction Sample Extraction (e.g., SPE, LLE, PPT) calibrators->extraction qcs->extraction lcms LC-MS/MS Analysis extraction->lcms integration Peak Area Integration lcms->integration ratio Calculate Peak Area Ratios (Analyte/IS) integration->ratio curve Construct Calibration Curve ratio->curve regression Linear Regression Analysis (y = mx + c) curve->regression report Determine Linearity (R²) & Range (LLOQ/ULOQ) regression->report

Figure 1. Experimental workflow for linearity and range determination.

Detailed Experimental Protocol

This section outlines a representative experimental protocol for determining the linearity and range of a this compound assay in a biological matrix (e.g., serum, urine) using LC-MS/MS.

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solutions: Prepare primary stock solutions of the analyte (e.g., trans-3'-hydroxycotinine) and the internal standard (IS), this compound, in a suitable organic solvent such as methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution. A separate working solution for the IS is also prepared.

  • Calibration Standards: A set of calibration standards is prepared by spiking a known volume of the appropriate working standard solutions into blank biological matrix. A typical calibration curve consists of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and 8-10 non-zero concentrations covering the expected range.[4]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high, by spiking blank matrix with known amounts of the analyte from a separate stock solution than that used for the calibrators.

2. Sample Preparation:

  • Protein Precipitation (PPT): A simple and common method where a water-miscible organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.[2][11]

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and IS between the aqueous sample and an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte and IS are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a small volume of solvent.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile) is typical.[1]

    • Flow Rate: Maintained at a constant rate suitable for the column dimensions.

    • Injection Volume: A small, fixed volume of the extracted sample is injected.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the IS.[1] For example, for trans-3'-hydroxycotinine, the transition m/z 193 to m/z 80 is often monitored.[1]

4. Data Analysis and Acceptance Criteria:

  • Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte for each calibration standard.

  • Linear Regression: A linear least-squares regression analysis with a weighting factor (commonly 1/x or 1/x²) is applied to the data.

  • Linearity Assessment: The linearity is evaluated by the correlation coefficient (R²), which should ideally be ≥ 0.99.

  • Range Determination:

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision (e.g., relative standard deviation ≤ 20%) and accuracy (e.g., within ±20% of the nominal value).

    • Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that meets similar precision and accuracy criteria.

  • Accuracy and Precision: The back-calculated concentrations of the calibration standards and the measured concentrations of the QC samples should be within ±15% of their nominal values (except for the LLOQ). The precision, expressed as the relative standard deviation (RSD) or coefficient of variation (CV), should not exceed 15%.

By following a rigorous validation process that includes the careful determination of linearity and range, researchers can ensure the reliability and reproducibility of their bioanalytical data for this compound and related analytes. This foundational work is essential for the accurate interpretation of pharmacokinetic, toxicokinetic, and exposure assessment studies.

References

A Researcher's Guide to the Specificity of (Rac)-Hydroxycotinine-d3 in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices like plasma and urine is fundamental to robust clinical and toxicological studies. In the analysis of nicotine exposure and metabolism, trans-3'-hydroxycotinine is a key biomarker. This guide provides an objective assessment of (Rac)-Hydroxycotinine-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), and its specificity in challenging bioanalytical applications.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis.[1][2] By incorporating deuterium atoms, this compound becomes chemically almost identical to the target analyte, hydroxycotinine. This similarity allows it to effectively track the analyte through sample preparation and analysis, providing superior compensation for analytical variability compared to other approaches.[1][3]

The Challenge: Matrix Effects in Biological Samples

The primary obstacle to achieving specificity and accuracy in bioanalysis is the "matrix effect." Biological samples are complex mixtures containing endogenous components like salts, proteins, and phospholipids that can co-elute with the target analyte.[4] These components can interfere with the ionization process in the mass spectrometer, leading to either ion suppression (signal decrease) or ion enhancement (signal increase), ultimately causing inaccurate quantification.[1][4] The use of a co-eluting SIL-IS like this compound is a highly effective strategy to compensate for these matrix effects, as the standard and the analyte are affected in the same way.[1][5]

Typical Bioanalytical Workflow

The following diagram illustrates a standard workflow for the quantification of nicotine metabolites from biological samples using a deuterated internal standard and LC-MS/MS.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with This compound Sample->Spike Extract Extraction (Protein Precipitation, SPE, or LLE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Inject Data Data Acquisition (MRM of Analyte & IS) LCMS->Data Quant Quantification (Peak Area Ratio vs. Calibration Curve) Data->Quant

A typical workflow for bioanalytical sample analysis using LC-MS/MS.

Performance Comparison: Deuterated vs. Alternative Standards

The choice of internal standard is critical. While structural analogs are sometimes used, they can exhibit different chemical properties, leading to variations in extraction recovery and ionization efficiency that compromise data accuracy.[6] Stable isotope-labeled standards are superior because their behavior so closely mimics the analyte.

Table 1: Comparison of Internal Standard Performance in LC-MS/MS Bioanalysis

Performance Metric This compound (SIL-IS) Structural Analog IS No Internal Standard
Specificity Very High: Co-elutes with analyte, distinguishing from interferences. Moderate to High: May separate from analyte or have different fragmentation. Low: High susceptibility to matrix interference and false positives.
Matrix Effect Compensation Excellent: Experiences identical ion suppression/enhancement as the analyte.[1][5] Poor to Moderate: Different ionization efficiency leads to poor compensation.[6] None: Results are directly and adversely affected by matrix.
Accuracy (% Bias) High (Typically < ±15%)[7] Variable (Can be > ±20%) Low (Can be highly inaccurate)
Precision (% CV) High (Typically < 15%)[7] Moderate to Low Low (High variability)

| Regulatory Acceptance | Gold Standard: Recommended by FDA and EMA guidelines.[2] | Acceptable with thorough validation, but considered less robust.[8] | Unacceptable for regulated bioanalysis. |

Detailed Experimental Protocol: LC-MS/MS Quantification

This section provides a representative protocol for the determination of trans-3'-hydroxycotinine in human plasma, adapted from validated methods in the scientific literature.[7][9]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution containing this compound (e.g., 100 ng/mL in methanol).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Vortex and transfer to an autosampler vial for injection.

2. Liquid Chromatography (LC) Conditions

  • LC System: UPLC System

  • Column: HILIC BEH, 2.1 x 100 mm, 1.7 µm particle size[9]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start at high organic content (e.g., 95% B), ramp down to allow retention on the HILIC column, and then return to initial conditions for re-equilibration.

3. Mass Spectrometry (MS/MS) Conditions

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • trans-3'-hydroxycotinine: Q1: 193.1 m/z -> Q3: 80.1 m/z

    • This compound: Q1: 196.1 m/z -> Q3: 80.1 m/z (Note: Specific transitions and collision energies should be optimized for the instrument in use).

Factors Influencing Analytical Specificity

The specificity of a bioanalytical method is its ability to differentiate and quantify the analyte in the presence of other components. The diagram below illustrates how a deuterated internal standard helps ensure this specificity.

Specificity_Factors cluster_sources Potential Interferences Matrix Matrix Components (Phospholipids, Salts) LCMS LC-MS/MS Detection Matrix->LCMS Cause Ion Suppression/ Enhancement Isomers Isomeric Compounds Isomers->LCMS Cause Ion Suppression/ Enhancement Metabolites Other Metabolites Metabolites->LCMS Cause Ion Suppression/ Enhancement Analyte Hydroxycotinine (Analyte) Analyte->LCMS IS This compound (Internal Standard) IS->LCMS Result Accurate & Specific Quantification LCMS->Result Co-elution of Analyte & IS allows for mathematical correction of signal variability

Mitigating interferences with a deuterated internal standard.

Conclusion

The use of this compound as an internal standard provides a highly specific and robust method for the quantification of hydroxycotinine in complex biological samples. Its ability to co-elute with the native analyte allows it to effectively compensate for matrix effects and other sources of analytical variability that can compromise data integrity.[1][3] This approach aligns with the stringent requirements of regulatory bodies for bioanalytical method validation and is the recommended best practice for achieving reliable, accurate, and reproducible results in pharmacokinetic, toxicological, and clinical research.[2]

References

The Gold Standard of Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality and reliability. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate standard for liquid chromatography-mass spectrometry (LC-MS) applications.

Internal standards are essential in LC-MS analysis to correct for variability that can arise during sample preparation, injection, and instrument analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by these variables, thereby providing a reliable reference for quantification. The two primary types of internal standards used are deuterated internal standards, which are stable isotope-labeled (SIL) analogs of the analyte, and non-deuterated internal standards, typically structural analogs.

Head-to-Head Performance: A Quantitative Look

The superiority of deuterated internal standards in enhancing data quality is well-documented. Their near-identical chemical and physical properties to the analyte allow for more effective compensation for matrix effects and variability in extraction recovery.[1][2] The following tables summarize quantitative data from comparative studies, highlighting the performance advantages of using a deuterated internal standard.

Table 1: Comparison of Assay Precision and Accuracy
AnalyteInternal Standard TypeMean Bias (%)Standard Deviation (%)Reference
Anticancer AgentStructural Analogue-3.28.6[2]
Anticancer Agent Deuterated (SIL) 0.3 7.6 [2]
Table 2: Impact on Inter-Patient Variability
AnalyteInternal Standard TypeInter-patient CV (%)Reference
SirolimusDesmethoxyrapamycin (DMR)7.6 - 9.7[2]
Sirolimus Deuterated Sirolimus (SIR-d3) 2.7 - 5.7 [2]

The Underlying Principles: Why Deuterated Standards Excel

Deuterated internal standards are considered the "gold standard" because they co-elute with the analyte, meaning they experience the same matrix effects and ionization suppression or enhancement.[3][4] This co-elution is a critical factor in achieving accurate and precise quantification, especially in complex biological matrices.[5] Non-deuterated standards, being structurally different, will have different retention times and may not adequately compensate for these matrix-induced variations.[1]

cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing A Analyte in Sample SP Extraction & Cleanup A->SP IS Internal Standard (IS) IS->SP LC Chromatographic Separation SP->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Quant Quantification Ratio->Quant

Figure 1: General workflow for bioanalysis using an internal standard.

Experimental Protocols

To illustrate the practical application and evaluation of deuterated versus non-deuterated internal standards, a general experimental protocol for the quantification of an immunosuppressive drug in whole blood is provided below.

Protocol 1: Quantification of an Immunosuppressant in Whole Blood using LC-MS/MS

1. Materials and Reagents:

  • Analytes and Internal Standards: Immunosuppressant drug (e.g., Tacrolimus) and its corresponding deuterated (e.g., Tacrolimus-¹³C,D₂) and non-deuterated (e.g., Ascomycin) internal standards.[2][6]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.[2]

  • Reagents: Zinc sulfate for protein precipitation.[7]

2. Sample Preparation:

  • To 100 µL of whole blood (calibrator, quality control, or patient sample), add a fixed amount of the internal standard working solution (either deuterated or non-deuterated). The internal standard should be added at the earliest stage to account for variability throughout the entire sample preparation process.[2]

  • Perform erythrocyte lysis by adding deionized water.[7]

  • Precipitate proteins by adding a mixture of zinc sulfate and an organic solvent (e.g., methanol).[7]

  • Vortex the mixture thoroughly to ensure complete protein precipitation and centrifuge to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.[6]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier.

    • Flow Rate: 0.2-0.6 mL/min.[2]

    • Injection Volume: 10-20 µL.[2]

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2] Monitor specific precursor-to-product ion transitions for the analyte and its internal standard.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to its internal standard.[2]

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of the immunosuppressant in the quality control and patient samples from the calibration curve.

cluster_ideal Deuterated Internal Standard (Ideal) cluster_nonideal Non-Deuterated Internal Standard (Less Ideal) A1 Analyte M1 Matrix Effects A1->M1 Affected IS1 Deuterated IS IS1->M1 Equally Affected R1 Reliable Quantification M1->R1 Accurate Correction A2 Analyte M2 Matrix Effects A2->M2 Affected IS2 Non-Deuterated IS IS2->M2 Differentially Affected R2 Potential for Inaccurate Quantification M2->R2 Inaccurate Correction

Figure 2: Impact of internal standard choice on matrix effect compensation.

Regulatory Perspective and Best Practices

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation.[8] With the adoption of the International Council for Harmonisation (ICH) M10 guideline, there is a move towards global harmonization.[8] The use of a stable isotope-labeled internal standard is the preferred choice according to these guidelines.[8] While non-deuterated standards can be used when a deuterated analog is not available, their use requires more rigorous validation to ensure they adequately track the analyte's behavior.[1][4]

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical methods. The experimental data consistently demonstrates the superiority of deuterated internal standards in mitigating matrix effects and correcting for variability throughout the analytical workflow.[1] Their ability to co-elute with the analyte and experience the same ionization effects leads to enhanced accuracy and precision.[3][9] While the initial investment in a deuterated standard may be higher, the long-term benefits of improved data quality, reduced assay failures, and greater confidence in results often outweigh the cost.[4] For researchers, scientists, and drug development professionals committed to the highest standards of bioanalysis, the use of deuterated internal standards is a critical step in achieving reliable and reproducible data.

References

Navigating the Labyrinth of Nicotine Metabolism: A Guide to LC-MS/MS Platforms for Hydroxycotinine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of nicotine metabolites is paramount for understanding tobacco exposure and its health implications. Among these metabolites, trans-3'-hydroxycotinine (hydroxycotinine) serves as a key biomarker. This guide provides a comprehensive comparison of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for hydroxycotinine analysis, supported by experimental data to aid in the selection of the most suitable methodology.

The determination of hydroxycotinine in biological matrices such as plasma, urine, and saliva presents analytical challenges due to the complexity of the samples and the often low concentrations of the analyte. LC-MS/MS has emerged as the gold standard for this application, offering high sensitivity and specificity. This guide will delve into the performance characteristics of different LC-MS/MS systems, providing a clear overview of their capabilities.

Performance Comparison of LC-MS/MS Platforms

The choice of an LC-MS/MS platform can significantly impact the analytical performance of a hydroxycotinine assay. The following tables summarize key quantitative data from various studies, highlighting the performance of different instrument setups.

Table 1: Performance Characteristics of LC-MS/MS Platforms for Hydroxycotinine Quantification in Human Plasma

LC-MS/MS PlatformSample PreparationLLOQ (ng/mL)Linearity (ng/mL)Precision (%RSD)Accuracy (%Bias)Recovery (%)Reference
HPLC-QQQ-MS/MS (Agilent 1260/6460)Protein Precipitation0.072 - 200Not ReportedNot Reported76.8 - 96.4[1]
LC-MS/MSLiquid-Liquid Extraction0.406.00 - 420< 1599.9 - 109.9Not Reported[2]
LC-MS/MSSolid Phase Extraction55 - 500< 11101.9 - 116.8≥ 70[3]
LC-APCI-MS/MS (Sciex API 3200 QTrap)Methanolic Homogenization, Enzymatic Hydrolysis, SPENot SpecifiedNot SpecifiedAcceptableAcceptableAcceptable[4]

Table 2: Performance Characteristics of LC-MS/MS Platforms for Hydroxycotinine Quantification in Human Urine

LC-MS/MS PlatformSample PreparationLLOQ (ng/mL)Linearity (ng/mL)Precision (%RSD)Accuracy (%Bias)Recovery (%)Reference
LC-Orbitrap-MS/MSProtein Precipitation (Acetonitrile)0.03 µg/mLNot Specified< 10.1 (Reproducibility)Not Reported72 - 101[5][6]
LC-MS/MSSolid Phase Extraction (SOLA CX)1010 - 1000< 9.0Within ±15%> 79.3[7]
LC-MS/MSAcetone PrecipitationNot SpecifiedAnalyte concentrations in daily smokers2 - 90 - 1076 - 99[8][9]
LC-MS/MSSolid Phase ExtractionNot SpecifiedNot SpecifiedNot ReportedNot ReportedNot Reported[10]
Raptor Biphenyl LC Column with LC-MS/MSDilute-and-Shoot1010 - 5000Not ReportedNot ReportedNot Reported[11]

Table 3: Performance Characteristics of LC-MS/MS Platforms for Hydroxycotinine Quantification in Human Oral Fluid

LC-MS/MS PlatformSample PreparationLLOQ (ng/mL)Linearity (ng/mL)Precision (%RSD)Accuracy (%Bias)Recovery (%)Reference
LC-MS/MS (Shimadzu LC-20 AD/Analyst software)Solid Phase Extraction0.50.5 - 2000Not ReportedWithin ±13% of target> 91[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of key experimental protocols cited in the performance tables.

Sample Preparation
  • Protein Precipitation: A simple and rapid method involving the addition of a solvent like acetonitrile or methanol to the sample to precipitate proteins, followed by centrifugation to collect the supernatant for analysis.[1][2][5][6]

  • Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte from the aqueous biological matrix into an immiscible organic solvent.

  • Solid Phase Extraction (SPE): A highly effective method for sample cleanup and concentration. Analytes are retained on a solid sorbent while interferences are washed away. The purified analytes are then eluted with a suitable solvent.[7][10][12]

  • Supported Liquid Extraction (SLE): A variation of LLE where the aqueous sample is absorbed onto a diatomaceous earth support. The extraction solvent is then passed through the support to elute the analytes.[13]

  • Acetone Precipitation: Used for urine samples to remove proteins, salts, and phospholipids. This method is noted for its low cost and toxicity.[8][9]

Liquid Chromatography
  • Columns: A variety of analytical columns have been successfully employed, including C18, Phenyl-Hexyl, and HILIC columns. The choice of column depends on the specific separation requirements.[1][2] A Synergi Polar RP column has also been utilized.[4][10]

  • Mobile Phases: Typically consist of a mixture of an aqueous buffer (e.g., ammonium formate, formic acid) and an organic solvent (e.g., acetonitrile, methanol). Gradient elution is commonly used to achieve optimal separation.[1][4][10]

  • Flow Rates: Generally in the range of 0.25 to 0.4 mL/min.[4][10]

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for hydroxycotinine analysis.[1][4]

  • Mass Analyzers: Triple quadrupole (QQQ) and Orbitrap mass spectrometers are frequently used. Triple quadrupoles are known for their excellent sensitivity and selectivity in multiple reaction monitoring (MRM) mode, making them ideal for quantitative studies.[1] Orbitrap systems offer high-resolution mass spectrometry, which can be beneficial for complex matrices.[5][6]

  • Detection: Multiple Reaction Monitoring (MRM) is the most widely used scan mode for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for the analyte.[1][12]

Experimental Workflow Visualization

To provide a clear visual representation of the analytical process, the following diagram illustrates a typical LC-MS/MS workflow for hydroxycotinine analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Saliva) InternalStandard Internal Standard Addition BiologicalSample->InternalStandard Extraction Extraction (PPT, LLE, SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation FinalExtract Final Extract Evaporation->FinalExtract LC_System LC System (Separation) FinalExtract->LC_System Injection MS_System MS/MS System (Detection) LC_System->MS_System Data_Acquisition Data Acquisition MS_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for hydroxycotinine analysis by LC-MS/MS.

Conclusion

The selection of an LC-MS/MS platform for hydroxycotinine analysis should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources. Triple quadrupole mass spectrometers offer robust and sensitive quantification, making them a popular choice for targeted analysis. High-resolution mass spectrometers like the Orbitrap provide an alternative with excellent specificity, particularly in complex biological matrices.

Careful consideration of the entire analytical workflow, from sample preparation to data analysis, is crucial for achieving accurate and reliable results. The information presented in this guide serves as a valuable resource for researchers to make informed decisions when establishing or optimizing their methods for hydroxycotinine quantification.

References

A Comparative Guide to Proficiency Testing Schemes for Nicotine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nicotine and its metabolites, ensuring the accuracy and reliability of laboratory data is paramount. Proficiency testing (PT), also known as external quality assessment (EQA), is a critical component of a laboratory's quality assurance program. PT schemes provide an objective assessment of a laboratory's performance by comparing its results to those of other laboratories and to reference values. This guide offers a comparative overview of available PT schemes for laboratories analyzing nicotine metabolites, supported by available data and a general outline of experimental protocols.

Key Proficiency Testing Schemes

Two prominent providers of proficiency testing for nicotine metabolites are the College of American Pathologists (CAP) and the German External Quality Assessment Scheme (G-EQUAS).

College of American Pathologists (CAP) Nicotine and Tobacco Alkaloids (NTA) Survey: This is a well-established PT scheme specifically designed for laboratories testing for nicotine and related compounds in urine.[1] The program assesses the qualitative and quantitative performance of participating laboratories.

German External Quality Assessment Scheme (G-EQUAS): G-EQUAS offers a broader toxicology proficiency testing program that includes nicotine and its primary metabolite, cotinine, in various biological matrices such as blood, plasma, serum, and urine.[2][3] This scheme is suitable for laboratories conducting occupational and environmental toxicology assessments.

Comparison of Proficiency Testing Schemes

The following table summarizes the key features of the CAP NTA Survey and the G-EQUAS program for nicotine metabolite analysis based on publicly available information.

FeatureCollege of American Pathologists (CAP) NTA SurveyGerman External Quality Assessment Scheme (G-EQUAS)
Analytes Nicotine, Cotinine, Anabasine[1]Nicotine, Cotinine[2]
Matrix Urine[1]Blood, Plasma, Serum, Urine[2][4]
Frequency Two shipments per year, with three challenges per shipment[1]Two rounds per year[3]
Sample Type Liquid urine specimens[1]Spiked native pooled biological materials[2][4]
Evaluation Peer group comparison for quantitative results; consensus for qualitative results.[1]Evaluation based on two different concentration settings for each parameter.[2]
Focus Primarily focused on clinical and diagnostic laboratory performance for tobacco exposure assessment.Broader scope including occupational and environmental toxicology.[2]
Accreditation CAP is a widely recognized accreditation body for clinical laboratories.Provides a certificate for successful participation.[2]

Performance Insights from a CAP NTA Survey (2017-2020)

A review of the CAP NTA Survey from 2017 to 2020 provides valuable insights into the state of laboratory testing for nicotine metabolites.[5][6] While overall participant performance was good, the study highlighted a significant challenge in the field: a wide disparity in reporting thresholds (cutoffs) for both qualitative and quantitative assays.[5][6]

For instance, qualitative cotinine cutoffs reported by laboratories using mass spectrometry-based methods ranged from 10 to 500 ng/mL, while those using immunoassays were typically 100 ng/mL or higher.[5] Similarly, quantitative limits of quantitation for cotinine varied substantially, ranging from 0.5 to 300 ng/mL.[5] This lack of standardization can lead to inconsistencies in the interpretation of results across different laboratories.

Experimental Protocols

While specific, detailed protocols are provided to participating laboratories by the PT scheme organizers, a general workflow can be described. This workflow is designed to be a blind analysis, ensuring an unbiased assessment of a laboratory's routine testing procedures.

General Proficiency Testing Workflow
  • Sample Receipt and Handling: Participating laboratories receive a set of blind samples from the PT provider. These samples are typically stabilized biological matrices (e.g., urine, serum) containing known, but undisclosed, concentrations of nicotine and its metabolites.

  • Analysis: Laboratories analyze the PT samples using their routine analytical methods, following their standard operating procedures. Common analytical techniques include immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7][8]

  • Data Reporting: The laboratory submits its results to the PT provider by a specified deadline. This typically includes the quantitative values for each analyte and, for qualitative tests, a positive or negative result based on the laboratory's established cutoff.

  • Statistical Analysis and Evaluation: The PT provider performs a statistical analysis of the data submitted by all participating laboratories. For quantitative tests, this often involves calculating the mean, standard deviation, and coefficient of variation for each analyte across all laboratories and within specific method-based peer groups. A laboratory's performance is then assessed based on its deviation from the target value or the peer group mean.

  • Performance Report: Each participating laboratory receives a comprehensive report detailing its performance, including a comparison to the peer group. This report allows the laboratory to identify any potential issues with its analytical methods or procedures and to take corrective action if necessary.

Visualizing the Proficiency Testing Process

The following diagrams illustrate the general workflow of a proficiency testing scheme and the metabolic pathway of nicotine.

PT_Workflow Provider_Prep Sample Preparation (Spiked Matrices) Provider_Dist Sample Distribution Provider_Prep->Provider_Dist Blind Samples Lab_Receive Sample Receipt & Handling Provider_Dist->Lab_Receive Provider_Eval Data Analysis & Performance Evaluation Provider_Report Issuance of Performance Reports Provider_Eval->Provider_Report Lab_Review Report Review & Corrective Action Provider_Report->Lab_Review Lab_Analyze Sample Analysis (Routine Methods) Lab_Receive->Lab_Analyze Lab_Report Result Submission Lab_Analyze->Lab_Report Lab_Report->Provider_Eval Submitted Data Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Nicotine_Glucuronide Nicotine-N-Glucuronide Nicotine->Nicotine_Glucuronide UGTs Hydroxycotinine 3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 Cotinine_Glucuronide Cotinine-N-Glucuronide Cotinine->Cotinine_Glucuronide UGTs Hydroxycotinine_Glucuronide 3'-Hydroxycotinine-O-Glucuronide Hydroxycotinine->Hydroxycotinine_Glucuronide UGTs

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-Hydroxycotinine-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the proper disposal of (Rac)-Hydroxycotinine-d3, a deuterated metabolite of cotinine, which itself is a metabolite of nicotine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of the closely related compound, rac-Cotinine-d3, and general principles of hazardous waste management.

Hazard Profile and Safety Precautions

Based on the safety data for rac-Cotinine-d3, it is prudent to handle this compound with a similar level of caution. The primary hazards associated with rac-Cotinine-d3 are summarized in the table below.[1][2]

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2]
Causes skin irritationSkin Irritation (Category 2)[1]Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[1][2]
Causes serious eye irritationEye Irritation (Category 2)[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure) (Category 3)[1]Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1][2]

The deuterated nature of this compound, indicated by "-d3," signifies that it is labeled with a stable isotope of hydrogen (deuterium). This does not confer radiological hazards, and the primary risks are associated with its chemical properties.

Step-by-Step Disposal Procedure

The proper disposal of this compound should be managed as hazardous chemical waste. Nicotine and its derivatives are often categorized as acute hazardous waste (P075 listed), necessitating stringent disposal protocols.[3]

  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as pipette tips, vials, and absorbent paper, in a designated and clearly labeled hazardous waste container.[2]

    • The container must be made of a material compatible with the chemical and its solvent (if in solution).

    • Ensure the container has a tightly sealing lid to prevent leaks and evaporation.

  • Waste Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • Identify the contents as "this compound" and list any solvents present with their approximate concentrations.

    • Include the date when the waste was first added to the container.

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Secondary containment is recommended to mitigate spills.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_0 Disposal Workflow A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated Container B->C D Label Container Clearly 'Hazardous Waste' C->D E Store in Secure Area with Secondary Containment D->E F Contact EHS for Pickup and Disposal E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling (Rac)-Hydroxycotinine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate safety and logistical information for the handling of (Rac)-Hydroxycotinine-d3, a deuterated metabolite of cotinine, which itself is a metabolite of nicotine. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on the SDS for the closely related compound, rac-Cotinine-d3, and general best practices for handling similar chemical substances in a laboratory setting. This compound is intended for research use only and not for diagnostic or therapeutic use[1].

Hazard Identification and Precautionary Statements

(Rac)-Cotinine-d3 is classified as harmful if swallowed and may cause skin and eye irritation[2]. As a precautionary measure, it is prudent to handle this compound with the same level of caution.

Signal Word: Warning[2]

Hazard Statements:

  • H302: Harmful if swallowed[2].

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation[2].

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].

  • P264: Wash face, hands and any exposed skin thoroughly after handling[2].

  • P280: Wear protective gloves and eye/face protection[2].

  • P312: Call a POISON CENTER or doctor if you feel unwell[2].

  • P501: Dispose of contents/container to an approved waste disposal plant[2].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are a suitable option. A study on nicotine absorption through the skin found that 0.22 mm thick nitrile gloves provided the best protection[3]. Always inspect gloves for tears or holes before use.
Eyes/Face Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles. A face shield may be necessary for operations with a higher risk of splashing[4].
Body Laboratory coat or coverallsProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)Avoids inhalation of any dust or aerosols. In cases of insufficient ventilation, a NIOSH-approved respirator may be required[2].

Operational and Disposal Plans

Proper operational procedures and waste disposal are essential for maintaining a safe laboratory environment.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature for similar compounds is often -20°C[5].

  • Store away from incompatible materials.

Handling:

  • All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the substance. Use the appropriate PPE at all times.

  • After handling, wash hands thoroughly with soap and water.

  • Remove and wash contaminated clothing before reuse[2].

Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after the material has been collected.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Containers should be disposed of in an approved waste disposal plant[2]. Do not reuse empty containers.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receipt_and_Storage Receipt and Storage - Verify integrity - Store at recommended temperature Risk_Assessment Conduct Risk Assessment - Review SDS (surrogate) - Identify hazards Receipt_and_Storage->Risk_Assessment PPE_Donning Don Appropriate PPE - Gloves, eye protection, lab coat Risk_Assessment->PPE_Donning Weighing_and_Prep Weighing and Solution Preparation - Perform in a fume hood - Use appropriate tools PPE_Donning->Weighing_and_Prep Experimentation Conduct Experiment - Follow established protocols - Maintain situational awareness Weighing_and_Prep->Experimentation Decontamination Decontaminate Work Area - Clean surfaces - Sanitize equipment Experimentation->Decontamination Waste_Disposal Segregate and Dispose of Waste - Sharps, liquid, solid waste - Follow institutional guidelines Decontamination->Waste_Disposal PPE_Doffing Doff PPE Correctly - Avoid self-contamination Waste_Disposal->PPE_Doffing Hand_Washing Wash Hands Thoroughly PPE_Doffing->Hand_Washing

A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Rac)-Hydroxycotinine-d3
Reactant of Route 2
(Rac)-Hydroxycotinine-d3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。